Isorosmanol

Catalog No.
S1921399
CAS No.
93780-80-4
M.F
C20H26O5
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorosmanol

CAS Number

93780-80-4

Product Name

Isorosmanol

IUPAC Name

(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1

InChI Key

UXVPWKDITRJELA-CLWJZODNSA-N

SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O

Isorosmanol is a diterpene lactone.
Isorosmanol is a natural product found in Salvia officinalis, Salvia, and other organisms with data available.

Contextual Information on Isorosmanol

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key details about Isorosmanol found in the search results.

Aspect Details
Chemical Classification Abietane-type diterpenoid / phenolic diterpene [1] [2]
Natural Source Rosmarinus officinalis (Rosemary), Salvia rosmarinus [1] [3] [4]
Research Context Isolated and mentioned in studies on triglyceride accumulation inhibition in HepG2 cells [3] and the characterization of terpenoid glycosides [4].
NMR Data Status Not explicitly provided in the searched articles. Its identity is confirmed through spectroscopic methods, but numerical data (δH, δC) is absent [3] [4].

How to Locate the NMR Data

For a compound like this compound, finding full NMR data typically requires consulting specialized databases. Here is a logical workflow to guide your search, based on common laboratory practice for identifying natural products.

Start Start: Need this compound NMR Data Step1 Search Specialized NMR & Natural Product Databases Start->Step1 Step2 Obtain Reported Chemical Shift Values (δH, δC, J-couplings) Step1->Step2 Step3 Compare with Your Own Experimental NMR Data Step2->Step3 Step4 Confirm Compound Identity Step3->Step4

I suggest you pursue the following concrete steps to find the data you need:

  • Query Specialized Databases: Search scientific databases using the precise chemical name and relevant identifiers.

    • SciFinderⁿ or Reaxys: These are subscription-based chemical databases that are highly likely to contain curated NMR spectra for this compound.
    • PubMed / PMC: While the general search did not yield the data, trying a focused search on these platforms with the query "this compound NMR" may locate a paper that includes the full spectral data.
    • Spectral Data Repositories: Look for data on platforms like NMRShiftDB or commercial spectral libraries.
  • Leverage Structural Analogues: The search results indicate that compounds like rosmanol, 7-O-methylrosmanol, and carnosol are structurally very close to this compound [1] [3]. The NMR data of these analogues can serve as an excellent reference point for predicting and assigning the shifts for this compound.

References

Structural Classification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Isorosmanol is an organic compound belonging to the diterpene lactones class. The table below summarizes its core chemical characteristics [1].

Property Value / Description
Common Name This compound
IUPAC Name 3,4,9-trihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2(7),3,5-trien-15-one
Chemical Formula C₂₀H₂₆O₅
Average Molecular Weight 346.4174 g/mol
Monoisotopic Mass 346.178023942 Da
CAS Registry Number 93780-80-4

Mass Spectrometry Analysis Insights

This compound is typically analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) in negative ion mode, as this provides higher response for related diterpenes [2]. While a full experimental mass spectrum for this compound is not available in the searched literature, data for its structural analog rosmanol provides a strong reference.

Fragmentation Patterns of Rosmanol

In negative ion mode, the deprotonated molecule of rosmanol [M-H]⁻ is observed at m/z 345.1. Key fragmentation pathways and corresponding product ions are [2]:

  • m/z 283.0: Formed by the loss of one molecule of CO₂ and one molecule of H₂O (total 62 Da).
  • m/z 227.0: A further fragment used as a qualifier ion.

This established fragmentation behavior is highly relevant for predicting and interpreting this compound mass spectra, given their structural similarity.

Predicted Chromatographic Retention Times

Retention time can vary significantly depending on the analytical method. The following values have been predicted for this compound using different chromatographic conditions [1]:

Chromatographic Method Predicted Retention Time
Waters ACQUITY UPLC HSS T3 C18 (Water:MeOH, 0.1% Formic Acid) 2593.2 seconds (approx. 43.2 minutes)
RIKEN method (Waters ACQUITY UPLC BEH C18, Water:ACN, 0.1% Formic Acid) 170.8 seconds (approx. 2.8 minutes)
XBridge C18 3.5u 2.1x50 mm (Water:MeOH, 0.1% Formic Acid) 772.0 seconds (approx. 12.9 minutes)

Experimental Protocol for Diterpene Analysis

The following workflow and detailed methodology, adapted from a validated UHPLC-MS/MS study on rosmanol, carnosol, and carnosic acid, can be applied to this compound analysis [2].

G Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Sample Preparation->Liquid-Liquid Extraction (LLE) Technique Mass Spectrometry Analysis Mass Spectrometry Analysis Chromatographic Separation->Mass Spectrometry Analysis C18 Column C18 Column Chromatographic Separation->C18 Column Stationary Phase Data Processing Data Processing Mass Spectrometry Analysis->Data Processing Electrospray Ionization (ESI) Electrospray Ionization (ESI) Mass Spectrometry Analysis->Electrospray Ionization (ESI) Ion Source Ethyl Acetate Ethyl Acetate Liquid-Liquid Extraction (LLE)->Ethyl Acetate Solvent Gradient Elution Gradient Elution C18 Column->Gradient Elution Mode A: 0.1% Formic Acid in Water\nB: Acetonitrile A: 0.1% Formic Acid in Water B: Acetonitrile Gradient Elution->A: 0.1% Formic Acid in Water\nB: Acetonitrile Mobile Phase Negative Ion Mode Negative Ion Mode Electrospray Ionization (ESI)->Negative Ion Mode Polarity Multiple Reaction Monitoring (MRM) Multiple Reaction Monitoring (MRM) Negative Ion Mode->Multiple Reaction Monitoring (MRM) Acquisition Mode

> Experimental workflow for the mass spectrometric analysis of diterpenes like this compound, covering sample preparation, separation, and detection.

  • 1. Sample Preparation

    • Technique: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation or solid-phase extraction for its ability to produce purified and concentrated samples with high efficiency and low noise [2].
    • Solvent: Ethyl acetate is recommended due to its high extraction efficiency, low noise level, and better repeatability for related diterpenes [2].
  • 2. Chromatographic Separation

    • Column: ACQUITY UPLC HSS T3 C18 (1.8 μm, 2.1 mm × 100 mm) [2].
    • Mobile Phase: A gradient system consisting of A: 0.1% formic acid in water and B: acetonitrile [2].
    • Flow Rate: 0.3 mL/min [2].
    • Column Temperature: 30 °C [2].
  • 3. Mass Spectrometry Analysis

    • Ionization: Electrospray Ionization (ESI) in negative ion mode, as diterpenes show a higher response in this mode [2].
    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high sensitivity and selectivity in quantification [2].

Key Considerations for Researchers

Based on the gathered information, here are critical points to consider for your analysis:

  • Isomer Differentiation: this compound is one of several isomers of rosmanol [3]. Careful method optimization is necessary to separate it from others like rosmanol and epirosmanol, which have identical molecular weights.
  • Extraction Specificity: The recommended ethyl acetate extraction is a general method for diterpenes [2]. You may need to optimize this step to maximize the recovery of this compound specifically from your sample matrix.
  • Reference Standard: For definitive identification and precise quantification, an authentic chemical standard of this compound is indispensable.

References

Comprehensive Technical Guide: Isorosmanol from Rosmarinus officinalis - Sources, Bioactivities, and Mechanistic Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Isorosmanol is a naturally occurring oxidized diterpene found in the medicinal plant Rosmarinus officinalis L. (rosemary). This abietane-type diterpenoid represents a key metabolite in rosemary's antioxidant defense system and has gained significant scientific interest due to its potent biological activities. This compound belongs to a class of phenolic diterpenes that includes structurally related compounds such as carnosic acid, carnosol, and rosmanol, all of which contribute to the recognized health-promoting properties of rosemary extracts. The compound exists as a structural isomer of rosmanol, characterized by a catechol moiety and a fused furan ring, which are essential for its free radical scavenging capability and metal chelation properties [1].

The significance of this compound extends beyond its role in plant physiology to potential therapeutic applications. Recent research has illuminated its multifunctional bioactivities, including potent antioxidant, anti-inflammatory, and enzyme inhibitory effects that show promise for pharmaceutical and cosmeceutical development. Unlike the primary antioxidant carnosic acid, this compound is formed through oxidative transformation processes within the plant, representing a more advanced oxidation product in the diterpene pathway [1]. This technical guide comprehensively examines the natural sources, quantitative analysis, biological activities, mechanistic pathways, and research implications of this compound from Rosmarinus officinalis, providing researchers and drug development professionals with essential information for further investigation and potential application development.

Natural Occurrence and Biosynthesis in Rosemary

This compound occurs naturally in various tissues of Rosmarinus officinalis, with its distribution pattern reflecting its biological significance within the plant's defense system. Research utilizing subcellular fractionation techniques has revealed that leaf tissues contain the highest concentrations of this compound and related diterpenes, with substantially lower amounts detected in flowers, seeds, and stems, while roots are completely devoid of these compounds [1]. Within rosemary leaves, specific subcellular compartmentation plays a crucial role in this compound's formation and function, with the compound predominantly located in chloroplast structures where it participates in antioxidant protection mechanisms [1].

The biosynthesis of this compound follows a highly regulated pathway within rosemary plants:

  • Primary biosynthesis: Carnosic acid, the primary diterpene antioxidant in rosemary, is synthesized in plastids via the non-mevalonate isoprenoid pathway using pyruvate and glyceraldehyde-3-phosphate as precursors [1].
  • Oxidative transformation: When rosemary plants experience oxidative stress from environmental factors such as drought or high light exposure, carnosic acid undergoes free radical scavenging activities, leading to its transformation into more highly oxidized diterpenes including this compound [1].
  • Enzymatic modifications: The formation of this compound from carnosic acid involves enzymatic dehydrogenation followed by free radical attack, resulting in structural rearrangement that enhances its stability while maintaining antioxidant potential [1].
  • Metabolic trafficking: Following its formation in chloroplasts, this compound can be O-methylated to form 11,12-di-O-methylthis compound, which is subsequently transferred to plasma membranes, representing a mechanism for removing oxidized diterpenes from chloroplasts while potentially contributing to membrane stabilization [1].

This elaborate biosynthetic and compartmentalization system underscores the ecological role of this compound as part of rosemary's adaptive defense mechanism against environmental stressors, while also explaining its variable yield in extracts depending on plant growth conditions, harvest time, and processing methods.

Biological Activities and Pharmacological Potential

This compound exhibits a diverse range of biological activities that underscore its potential for therapeutic applications. The compound demonstrates potent antioxidant capabilities through multiple mechanisms, including free radical scavenging, metal chelation, and inhibition of lipid peroxidation cascades. Research has shown that this compound and related oxidized diterpenes increase significantly in rosemary plants exposed to drought and high light stress, confirming their role in mitigating oxidative damage within biological systems [1]. The antioxidant efficacy of rosemary extracts containing this compound has been demonstrated through various established assays, including DPPH radical scavenging, ABTS decolorization, and ferric reducing antioxidant power (FRAP) tests [2].

Quantitative Analysis of Biological Activities

Table 1: Quantitative Assessment of Rosemary Extract Bioactivities Containing this compound

Bioactivity Experimental Model Results Reference
Antioxidant DPPH radical scavenging IC₅₀ values comparable to reference antioxidants [2]
Antioxidant ABTS decolorization assay Significant radical cation reduction capacity [2]
Antioxidant FRAP assay Demonstrated substantial ferric reducing power [2]
Anti-aging Molecular modeling studies Inhibition of elastase, collagenase, and hyaluronidase [3]
Antiviral Adenovirus 35 model Effective antiviral activity at relevant dilutions [2]
Antimicrobial Aspergillus niger assay Antifungal activity even at 5% concentration [2]
Antimicrobial Staphylococcus aureus assay Inhibition of bacterial growth [2]
Anti-aging and Skin Health Applications

Recent investigations have highlighted the significant anti-aging potential of rosemary extracts containing this compound. A systematic molecular modeling study demonstrated that constituents of rosemary hexane extract, including oxidized diterpenes like this compound, exhibit inhibitory effects against key enzymes involved in skin aging: elastase, collagenase, and hyaluronidase [3]. These computational findings were corroborated by in vitro assays confirming the anti-wrinkle properties and wound healing potential of rosemary extracts. The development of rosemary extract-loaded lipid nanocapsules further enhanced skin permeation and bioavailability, addressing the challenge of dermal delivery [3].

In vivo evaluation using a UVB-irradiated rat model demonstrated that topical application of rosemary hexane extract provided significant photoprotection, restored antioxidant biochemical status, improved epidermal and dermal histological features, and decreased levels of inflammatory and wrinkling markers [3]. This comprehensive approach validates the traditional use of rosemary in skin protection and positions this compound as a promising candidate for cosmeceutical development. The anti-aging mechanisms appear to involve both direct enzyme inhibition and indirect antioxidant and anti-inflammatory effects that collectively preserve extracellular matrix integrity and mitigate photodamage.

Extraction and Analytical Methodologies

Extraction Techniques

The efficient extraction of this compound from rosemary material requires careful consideration of extraction parameters to maximize yield while preserving chemical integrity. As this compound is an oxidation product of carnosic acid, its concentration in extracts depends on both the initial carnosic acid content and the controlled oxidative conditions during processing. Several extraction approaches have been developed:

  • Hexane extraction: This method is particularly effective for obtaining rosemary extracts rich in lipophilic compounds, including diterpenes. The process typically involves reducing dried rosemary leaves to a fine powder (approximately 600 μm particle size) and using hexane as the solvent. This approach yields extracts characterized by high concentrations of triterpenoids (45.2%), hydrocarbons (41.8%), and significant quantities of phenolic diterpenes including this compound [3].
  • Ethanol/water extraction: Maceration methods using hydroalcoholic solutions (typically 38% v/v ethanol) at temperatures of 20-25°C for extended periods (up to 25 days) effectively extract phenolic compounds including this compound. This method is particularly suitable for producing extracts intended for beverage applications, as the solvent system is compatible with food and drink products [2].
  • Steam distillation: While primarily used for essential oil production, this method can influence the oxidative transformation of carnosic acid to this compound in the residual plant material, which can then be extracted using appropriate solvents [2].

Table 2: Analytical Methods for this compound Characterization and Quantification

| Analytical Technique | Experimental Conditions | Key Parameters | Applications | |--------------------------|----------------------------|-------------------|------------------| | GC-MS Analysis | HP-5MS column (30 m × 0.25 mm, 0.25 μm); Temperature program: 50°C (2 min) to 300°C at variable rates; Helium carrier gas (1.0 mL/min) | Electron impact ionization (70 eV); mass range m/z 40-1000; comparison with reference spectra | Profiling of volatile and semi-volatile components in rosemary extracts; identification of terpenoid precursors | [2] [3] | | LC-ESI-HRMS | Poroshell 120 EC-18 column (4.6 × 100 mm, 2.7 μm); Gradient elution with 0.1% formic acid and acetonitrile; Flow rate: 0.5 mL/min | ESI negative mode; HRMS data acquisition; comparison with reference standards and databases | Structural characterization and tentative identification of this compound and related diterpenes; comprehensive metabolite profiling | [3] | | Subcellular Fractionation | Differential centrifugation with marker enzymes for organelle identification | Chlorophyll (chloroplasts), NADPH-Cyt c reductase (ER), latent IDPase (Golgi), vanadate-sensitive ATPase (plasma membrane) | Localization of this compound within cellular compartments; understanding biosynthetic and metabolic pathways | [1] |

Analytical Characterization

Comprehensive analysis of this compound requires advanced chromatographic techniques coupled with sensitive detection methods. Liquid chromatography-mass spectrometry has emerged as the primary method for characterizing and quantifying this compound in complex rosemary extracts.

Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) has proven particularly valuable for the unambiguous identification of this compound and related diterpenes. The analysis typically employs reversed-phase chromatography with gradient elution using acidified water and acetonitrile as mobile phases. In negative ESI mode, this compound displays characteristic deprotonated molecular ions and fragment patterns that facilitate its identification. Key diagnostic fragments include ions resulting from the loss of CO₂ (m/z 301) and subsequent water elimination (m/z 283), which are indicative of its carboxylic acid and hydroxyl group functionalities [3].

For quantitative analysis, high-performance liquid chromatography (HPLC) with UV or MS detection provides the necessary sensitivity and specificity. The development of validated analytical methods is essential for standardizing rosemary extracts containing this compound and ensuring consistent biological activity in research and product development. Furthermore, subcellular fractionation techniques combined with analytical chromatography have been instrumental in elucidating the compartmentation of this compound metabolism within rosemary leaves, revealing its primary location in chloroplasts and its O-methylated derivatives in plasma membranes [1].

Mechanistic Pathways and Molecular Interactions

Biosynthetic Pathway and Antioxidant Mechanism

The formation and antioxidant action of this compound involve a sophisticated metabolic network within rosemary plants. The following diagram illustrates the key biosynthetic and antioxidant mechanisms:

G OxidativeStress Oxidative Stress (Drought, High Light) CarnosicAcid Carnosic Acid (Chloroplasts) OxidativeStress->CarnosicAcid FreeRadicals Free Radical Scavenging CarnosicAcid->FreeRadicals This compound This compound Formation FreeRadicals->this compound O_methylation O_methylation This compound->O_methylation O O methylation O-Methylation Methylated 11,12-di-O-methyl This compound MembraneTransfer Transfer to Plasma Membrane Methylated->MembraneTransfer Protection Membrane Protection MembraneTransfer->Protection O_methylation->Methylated

Figure 1: Biosynthetic Pathway and Cellular Compartmentation of this compound in Rosemary

This controlled compartmentation represents a sophisticated cellular strategy for managing oxidative damage while preventing excessive accumulation of oxidized compounds in sensitive organelles like chloroplasts.

Molecular Targets and Enzyme Interactions

This compound exhibits multi-target activity against several enzymes implicated in aging and inflammatory processes. Computational molecular modeling studies have provided insights into the structural basis for these inhibitory effects:

  • Elastase inhibition: this compound and related rosemary diterpenes demonstrate significant inhibitory activity against elastase, an enzyme responsible for the degradation of elastin in skin tissues. The catechol structure of this compound appears to interact with the active site of elastase through hydrogen bonding and hydrophobic interactions, thereby preventing substrate access and reducing extracellular matrix degradation [3].
  • Collagenase inhibition: Molecular docking studies suggest that this compound can effectively bind to collagenase active sites, potentially through coordination with zinc ions at the enzymatic center. This interaction helps preserve collagen integrity by limiting enzymatic cleavage, thereby maintaining skin structural support [3].
  • Hyaluronidase inhibition: The compound also shows affinity for hyaluronidase, the enzyme responsible for hyaluronic acid breakdown. By inhibiting this enzyme, this compound helps maintain skin hydration and volume, contributing to its anti-aging effects [3].

The structure-activity relationships of this compound reveal that its catechol moiety (ortho-dihydroxybenzene structure) is essential for both its direct antioxidant activity through hydrogen atom transfer and its enzyme inhibitory effects through molecular interactions with target proteins. Additional contributions from the fused ring system enhance lipid solubility and membrane permeability, facilitating access to intracellular targets [1].

Research Gaps and Future Directions

Despite the promising bioactivities of this compound, several significant challenges remain to be addressed in future research. Currently, one of the primary limitations is the absence of purified this compound standards for precise quantification and mechanistic studies. Most research has investigated this compound as a component of complex rosemary extracts rather than as an isolated compound, making it difficult to definitively attribute specific biological effects solely to this compound versus synergistic interactions with other phytoconstituents [3] [1].

Future research priorities should include:

  • Advanced Isolation Protocols: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for detailed biological testing and structural characterization.
  • Dose-Response Characterization: Systematic investigation of the dose-dependent effects of purified this compound across different biological systems to establish therapeutic windows and safety profiles.
  • Human Clinical Trials: Translation of promising preclinical results into well-designed human studies to validate efficacy and safety for specific health indications.
  • Formulation Strategies: Innovation in delivery systems, such as the lipid nanocapsules successfully employed for rosemary hexane extract [3], to overcome potential bioavailability challenges and enhance target tissue accumulation.
  • Synthetic Biology Approaches: Exploration of biotechnological production methods, including heterologous expression in microbial systems, to ensure sustainable supply of this compound for research and development.

The integrative approach combining in silico, in vitro, and in vivo methodologies, as demonstrated in recent studies of rosemary hexane extract [3], provides a robust framework for future investigations of this compound. Additionally, the concept of circular economy applied to rosemary processing wastes, particularly the valorization of hexane extracts currently considered byproducts [3], offers opportunities for sustainable sourcing of this compound and related diterpenes.

Conclusion

This compound represents a phytochemically significant oxidized diterpene in Rosmarinus officinalis with demonstrated potential for various therapeutic applications. Its formation through the oxidative transformation of carnosic acid underscores its role in the plant's defense system against environmental stressors, while its diverse bioactivities—including potent antioxidant, anti-aging, and enzyme inhibitory effects—highlight its promise for drug development and cosmeceutical applications. The compartmentalized biosynthesis and metabolism of this compound within rosemary plants reveals a sophisticated natural system for managing oxidative stress that merits further investigation.

References

Chemical Profile & Identification

Author: Smolecule Technical Support Team. Date: February 2026

Isorosmanol is a phenolic diterpene found in rosemary (Salvia rosmarinus Spenn.) [1] [2]. The table below summarizes its core characteristics:

Property Description
Classification Phenolic diterpene [2]
Natural Source Salvia rosmarinus (Rosemary) [1] [2]
Analytical Identification HPLC-DAD-ESI-Q-MS (High Pressure Liquid Chromatography with Diode-Array and Electrospray Quadrupole Mass Spectrometry) [1]

Documented Bioactivities & Mechanisms

Research indicates that this compound and related rosemary compounds exhibit multi-target biological activities. The following diagram illustrates its key mechanisms of action against cancer cells, based on preclinical models.

G This compound Anti-Cancer Mechanism This compound This compound NFkB_Trans Inhibits NF-κB Translocation This compound->NFkB_Trans MAPK_Disrupt Disrupts MAPK Signaling This compound->MAPK_Disrupt Motility Inhibits Cell Motility This compound->Motility Apoptosis Apoptosis NFkB_Trans->Apoptosis MAPK_Disrupt->Apoptosis

Anti-cancer mechanisms of this compound involving multiple pathways.

These mechanisms contribute to several observed effects, though specific quantitative data for this compound is often reported for standardized rosemary extracts [1]:

Bioactivity Experimental Model Key Findings & Mechanisms
Antioxidant In vitro chemical assays (ABTS, DPPH, FRAP) [1] Scavenges free radicals (e.g., DPPH, ABTS+), reduces ferric ions (FRAP).
Anti-inflammatory LPS-stimulated RAW 264.7 murine macrophages [1] Inhibits NO production; reduces NF-κB translocation & MAPK signaling pathway.
Anti-cancer / Anti-proliferative Breast cancer cell lines (MDA-MB-231, MCF-7) [1] Induces apoptosis; inhibits cancer cell motility.

Experimental Protocols for Key Assays

For researchers seeking to validate these activities, here are detailed methodologies from the literature.

Anti-inflammatory Activity Assessment

This protocol evaluates the potential to inhibit nitric oxide (NO) production, a key inflammatory mediator [1].

  • Cell Line: RAW 264.7 murine macrophages.
  • Stimulation: Lipopolysaccharide (LPS).
  • Treatment: Co-incubation with test extracts.
  • NO Quantification: Measurement of nitrite concentration in culture supernatant using Griess reagent.
  • Cell Viability: Assessed in parallel using MTT assay to confirm effects are not due to cytotoxicity.
  • Mechanistic Analysis: NF-κB translocation and MAPK pathway involvement analyzed via Western Blot and immunofluorescence.
Anti-proliferative & Apoptotic Activity

This workflow details steps to assess anti-cancer effects on breast cancer cells [1].

G Experimental Workflow for Anti-Cancer Assessment Start Seed Breast Cancer Cells (MDA-MB-231, MCF-7) A Treat with Test Compound Start->A B MTT Assay (Assess Viability) A->B C Analyze for Apoptosis Markers B->C D Cell Motility Assay B->D E Data Analysis C->E D->E

Workflow for evaluating anti-proliferative and apoptotic effects.

Research Gaps and Future Directions

Based on the search results, the most significant gap is the lack of quantitative data for purified this compound. Future research should focus on:

  • Isolating or sourcing a pure compound for dose-response studies.
  • Generating definitive pharmacokinetic (ADME/T) and toxicity profiles [2].
  • Validating the mechanisms and efficacy in advanced in vivo models.

References

Chemical Profile and Identification Strategy

Author: Smolecule Technical Support Team. Date: February 2026

Isorosmanol is an oxidized diterpene found in rosemary (Salvia rosmarinus). It is part of a complex of structurally similar compounds, including rosmanol and epirosmanol, which are oxidation products of carnosic acid [1] [2]. Distinguishing between these isomers is a primary challenge in analysis.

Table 1: Key LC-HRMS/MS Characteristics for this compound and Isomers

Compound Tentative Identity [M-H]⁻ (m/z) Major Fragment Ions (m/z) Key Diagnostic Ions (m/z)
This compound 7β-hydroxy-7-deoxyrosmanol [3] 345.171 [3] 301, 283 [3] Information not specified in search results.
Rosmanol 7α-hydroxy-7-deoxyrosmanol [3] 345.171 [3] 301, 283 [3] Information not specified in search results.
(Epi)(Iso)rosmanol I/II Isomers of Rosmanol [3] 345.171 [3] 301, 283 [3] Information not specified in search results.
12-O-methylcarnosic acid Methylated derivative 345.2080 [3] 301 [3] Different accurate mass vs. This compound (345.2080 vs. 345.171)

Detailed Experimental Protocol

Here is a detailed workflow and methodology for the identification of this compound from a plant matrix.

G cluster_1 Sample Preparation cluster_2 LC-HRMS/MS Analysis Start Start: Plant Material (e.g., Rosemary Leaves) S1 Drying and Grinding Start->S1 S2 Lipophilic Compound Extraction (Solvent: Hexane or Supercritical CO₂) S1->S2 S3 Extract Concentration S2->S3 LC Liquid Chromatography (LC) Reversed-Phase C18 Column Gradient Elution: Water/Methanol S3->LC HRMS High-Resolution Mass Spectrometry (HRMS) Negative Ionization Mode (ESI-) Accurate Mass Measurement LC->HRMS MSMS Tandem MS/MS Fragmentation of m/z 345 Precursor Ion HRMS->MSMS Data Data Processing MSMS->Data ID Compound Identification Data->ID

Figure 1: Experimental workflow for the identification of this compound from a plant matrix, from sample preparation to data analysis.

Sample Preparation and Extraction
  • Plant Material: Use dried rosemary leaves. For sensitive compounds, freeze-drying is recommended to preserve chemical integrity [2]. Grind the material into a fine, homogeneous powder.
  • Extraction of Lipophilic Compounds: this compound is best extracted with non-polar or moderately polar solvents.
    • Hexane Extraction: Exhaustively extract the powdered leaves with hexane at room temperature to obtain a crude lipophilic extract [3].
    • Supercritical CO₂ Extraction: This is an excellent alternative as it operates at lower temperatures in the dark, minimizing the degradation of labile compounds like carnosic acid and its derivatives [2]. It can be performed with or without a polar co-solvent like ethanol.
LC-HRMS/MS Analysis

Optimal conditions are adapted from published methods for profiling rosemary extracts [3] [4].

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5.0 μm).
    • Mobile Phase: A gradient of water (with 0.1% formic acid, Mobile Phase A) and methanol or acetonitrile (Mobile Phase B).
    • Gradient Example: Ramp from 10% B to 100% B over 20-40 minutes.
    • Column Temperature: 30°C.
    • Injection Volume: 20 μL.
  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization: Electrospray Ionization in negative mode (ESI-) is typical for phenolic compounds.
    • Mass Analyzer: A Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurement.
    • Scan Range: Full scan from, for example, m/z 100 to 1000.
  • Tandem MS/MS:

    • Precursor Ion: Select the deprotonated molecule [M-H]⁻ at m/z 345.17.
    • Fragmentation: Use collision-induced dissociation (CID). The collision energy should be optimized, but expect fragments at m/z 301 (loss of CO₂) and m/z 283 (sequential loss of H₂O) [3].
Data Interpretation and Identification
  • Chromatographic Separation: Note the retention time of the peak with m/z 345.171. This compound and its isomers will have different retention times [3]. Co-injection with an authentic standard is the only definitive method for confirmation.
  • Accurate Mass: The measured mass of the [M-H]⁻ ion should match the theoretical mass of C₂₀H₂₅O₅ (345.171) within a few ppm error.
  • Fragmentation Pattern: Confirm the presence of the characteristic neutral losses to CO₂ (-44 Da) and H₂O (-18 Da) in the MS/MS spectrum.

Critical Considerations for Researchers

  • The Isomer Challenge: The most significant hurdle is the co-occurrence of rosmanol, epirosmanol, and this compound, which have identical molecular masses and very similar fragmentation patterns [3] [2]. High-resolution chromatography is essential to separate them before mass spectrometric detection.
  • Compound Stability: Carnosic acid and its derivatives are prone to oxidation [1] [2]. Perform extractions and sample storage under inert atmosphere and low light when possible to prevent artifactual formation or degradation.
  • Method Validation: For quantitative or definitive identification, it is necessary to use a commercially available authentic chemical standard of this compound to confirm retention time and fragmentation pattern.

References

Pharmacokinetic & Toxicity (ADME/Tox) Profile of Isorosmanol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key ADME/Tox parameters for Isorosmanol and related compounds as reported in the most recent studies. Please note that "N/A" indicates parameters not explicitly mentioned for this compound in the sourced documents.

Table 1: Reported ADME/Tox Properties of Rosemary Diterpenes

Parameter Reported Value for this compound Value in Related Compounds (e.g., Rosmanol, Carnosic Acid) Context and Interpretation
Molecular Weight 346.42 g/mol [1] 332.46 - 390.47 g/mol [1] Within acceptable range for drug-likeness (Lipinski's Rule of Five) [1].
Hydrogen Bond Donors 3 [1] 1 - 3 [1] Complies with Lipinski's Rule of Five (<5) [1].
Hydrogen Bond Acceptors 6.2 [1] 3.5 - 7.9 [1] Complies with Lipinski's Rule of Five (<10) [1].
Predicted LogP (QPlogPo/w) 2.071 [1] 1.761 - 4.552 [1] Indicates good lipophilicity, within acceptable range (<5) [1].
Qualitative Human Oral Absorption N/A High [1] Suggested for the compound class, but not explicitly stated for this compound.
Brain/Blood Partition (QPlogBB) N/A Within -3.0 to +1.2 [1] Values for related compounds suggest potential to cross the blood-brain barrier, which is crucial for CNS targets like Alzheimer's [1].
Caco-2 Permeability (QPPCaco) N/A > 500 nm/s [1] Values for related compounds indicate excellent intestinal permeability [1].
Toxicity (In Vitro Cell Viability) N/A No significant cell viability impairment observed in RAW 264.7 macrophages for rosemary extracts [2] Extracts containing these diterpenes showed low cytotoxicity in this model.
Rule of Five Violations 0 [1] 0 [1] Suggests a high probability of possessing drug-like properties [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are detailed methodologies for the core experiments cited in the search results.

1. In Silico ADME/Tox Prediction

  • Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound computationally.
  • Software Used: Studies utilized the Schrödinger suite of programs [1].
  • Ligand Preparation: The 3D structure of this compound (PubChem CID: 13820511) is obtained from the PubChem database. The structure undergoes energy minimization using a force field (e.g., OPLS_2005), with the root-mean-square deviation (RMSD) of atomic positions limited to 0.3 Å. Ionization states are generated at a physiological pH of 7.0 ± 2.0 [1].
  • Property Calculation: The software calculates key physicochemical and pharmacokinetic descriptors, such as:
    • QPlogPo/w: Predicted octanol/water partition coefficient.
    • QPPCaco: Predicted apparent Caco-2 cell permeability.
    • QPlogBB: Predicted brain/blood partition coefficient.
    • SASA, FOSA, FISA, PISA: Solvent accessible surface area and its contributions from nonpolar, hydrophilic, and π-orbital atoms, respectively [1].
  • Rule of Five Assessment: The software checks compliance with Lipinski's Rule of Five to evaluate drug-likeness [1].

2. Molecular Docking Studies

  • Objective: To understand the binding interactions and affinity of this compound with a target enzyme, such as Acetylcholinesterase (AChE).
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., AChE, PDB ID: 1C2B) is sourced from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and optimizing the structure through energy minimization [1].
  • Docking Execution: Molecular docking is performed to position this compound into the active site of the protein and predict the binding affinity (docking score, reported in kcal/mol). A more negative score indicates a stronger binding affinity [1] [3].
  • Validation: For AChE, a docking score of -7.270 Kcal/mol has been reported for one of the rosemary diterpenes, demonstrating robust binding [1]. A 2025 study on rosmanol reported a docking score of -11.757 kcal/mol for AChE and -11.465 kcal/mol for BChE, with binding free energies (MM-GBSA) of -60.09 kcal/mol for AChE, confirming stable interactions [3].

3. Molecular Dynamics (MD) Simulations

  • Objective: To assess the stability of the protein-ligand complex under simulated physiological conditions over time.
  • Protocol: The top-ranked pose from the molecular docking study is subjected to MD simulation. A 2025 study used a 50 ns simulation in explicit solvent. The system's stability is evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable complex is indicated by low, steady RMSD values (e.g., ~1.5 Å for AChE and BChE complexes) [3].

Research Workflow and Signaling Pathway

The experimental approach for profiling a compound like this compound involves a multi-stage workflow, from initial screening to mechanistic studies. Furthermore, its anti-inflammatory activity is linked to a key cellular signaling pathway.

G cluster_pathway Key Anti-inflammatory Signaling Pathway [2] Compound Library    (e.g., Rosemary Diterpenes) Compound Library    (e.g., Rosemary Diterpenes) In Silico Screening    (ADME/Tox, Docking) In Silico Screening    (ADME/Tox, Docking) In Vitro Enzymatic Assays    (e.g., AChE, BChE, CA Inhibition) In Vitro Enzymatic Assays    (e.g., AChE, BChE, CA Inhibition) In Vitro Cellular Assays    (Anti-inflammatory, Antioxidant) In Vitro Cellular Assays    (Anti-inflammatory, Antioxidant) Lead Candidate    (e.g., Rosmanol) Lead Candidate    (e.g., Rosmanol) Compound Library Compound Library In Silico Screening In Silico Screening Compound Library->In Silico Screening In Vitro Enzymatic Assays In Vitro Enzymatic Assays In Silico Screening->In Vitro Enzymatic Assays  Prioritization In Vitro Cellular Assays In Vitro Cellular Assays In Vitro Enzymatic Assays->In Vitro Cellular Assays  Validation Lead Candidate Lead Candidate In Vitro Cellular Assays->Lead Candidate  Efficacy & Safety Inflammatory Stimulus        (e.g., LPS) Inflammatory Stimulus        (e.g., LPS) Cell Membrane TLR4 Receptor TLR4 Receptor NF-κB Pathway NF-κB Pathway TLR4 Receptor->NF-κB Pathway MAPK Pathway MAPK Pathway TLR4 Receptor->MAPK Pathway NF-κB Translocation NF-κB Translocation NF-κB Pathway->NF-κB Translocation MAPK Pathway->NF-κB Translocation NF-κB Translocation        (to nucleus) NF-κB Translocation        (to nucleus) Pro-inflammatory Gene        Expression (e.g., iNOS) Pro-inflammatory Gene        Expression (e.g., iNOS) Inflammatory Response        (e.g., NO production) Inflammatory Response        (e.g., NO production) Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->TLR4 Receptor Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Translocation->Pro-inflammatory Gene Expression Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response Rosemary Extract        (e.g., this compound) Rosemary Extract        (e.g., this compound) Rosemary Extract Rosemary Extract Rosemary Extract->NF-κB Pathway  Inhibits Rosemary Extract->MAPK Pathway  Disrupts

The diagram illustrates the multi-stage drug discovery pipeline and a key mechanistic pathway. Research indicates that rosemary extracts containing this compound exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, thereby reducing the translocation of NF-κB to the nucleus and the subsequent expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) [2].

Conclusion and Research Outlook

  • Promising Pharmacokinetics: this compound demonstrates favorable drug-like properties according to Lipinski's Rule of Five and in silico predictions for related diterpenes suggest good intestinal absorption and potential blood-brain barrier penetration [1].
  • High Potency: Recent studies highlight rosemary diterpenes, particularly Rosmanol, as exceptionally potent inhibitors of enzymes like AChE and Carbonic Anhydrase, with IC₅₀ values in the nanomolar range, significantly outperforming some standard drugs [3].
  • Multi-Target Potential: These compounds exhibit a valuable multi-target mechanism of action, including anti-cholinesterase, anti-inflammatory, and antioxidant activities, which is highly relevant for complex diseases like Alzheimer's [2] [3].

For your research and development work, the key takeaway is that Rosmanol currently emerges as the most robust and well-characterized candidate from this chemical class based on the latest data [1] [3]. Focusing on Rosmanol or directly comparing this compound against it in future experimental studies would be a strategic approach to validate its potential and fill the existing data gaps.

References

Application Note: A Two-Step Strategy for Isorosmanol Production

Author: Smolecule Technical Support Team. Date: February 2026

Since direct extraction protocols are not detailed in the literature, the following strategy leverages the well-established biosynthetic pathway to obtain isorosmanol. The workflow consists of two main stages: first, the production of carnosic acid, and second, its conversion into this compound.

The diagram below outlines this logical pathway.

G Start Start: Plant Material (Rosemary/Sage Leaves) Step1 Step 1: Extract and Purify Carnosic Acid Start->Step1 Step2 Step 2: Oxidize Carnosic Acid (Controlled Conditions) Step1->Step2 Product Product: this compound Step2->Product

Protocol 1: Extraction and Purification of Carnosic Acid from Plant Material

This protocol is designed to obtain high-purity carnosic acid, the direct precursor to this compound, from rosemary leaves.

  • Principle: Carnosic acid is a lipid-soluble phenolic diterpene. This method uses a non-polar solvent for efficient extraction from dried plant material, followed by a liquid-liquid partition to remove hydrophilic impurities and a final purification step via chromatography [1] [2].

  • Materials and Reagents:

    • Plant Material: Dried and finely ground leaves of Rosmarinus officinalis (rosemary) or Salvia fruticosa.
    • Solvents: Acetone (ACS grade), n-Hexane (ACS grade), Ethyl Acetate (ACS grade).
    • Chromatography: Silica gel (60-120 mesh) for column chromatography.
    • Equipment: Rotary evaporator, sonication bath, separating funnel, chromatography column.
  • Step-by-Step Procedure:

    • Initial Extraction: Weigh 100 g of dried, powdered rosemary leaves. Place the powder in a glass container and add 1 L of acetone. Sonicate the mixture for 30 minutes at room temperature.
    • Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator (40°C) to obtain a crude green extract.
    • Liquid-Liquid Partition: Re-dissolve the crude extract in 200 mL of n-hexane. Transfer to a 1 L separating funnel and partition against 200 mL of acetonitrile. Separate the acetonitrile layer (which contains the carnosic acid) and evaporate it to dryness.
    • Purification by Silica Gel Chromatography: Pack a glass column with silica gel slurry in n-hexane. Load the dried extract onto the column. Elute the column with a step gradient of n-hexane and ethyl acetate. A common effective ratio is n-hexane:ethyl acetate (7:3, v/v). Collect fractions and monitor them by thin-layer chromatography (TLC). Pool fractions containing carnosic acid (confirmed by HPLC or TLC against a standard) and evaporate to dryness to obtain purified carnosic acid as a light tan powder.
Protocol 2: Synthesis of this compound from Carnosic Acid

This protocol describes the controlled oxidation of purified carnosic acid to form this compound.

  • Principle: this compound is formed through the oxidation and rearrangement of carnosic acid [1] [3]. This can occur spontaneously or be induced by chemical oxidants. The catechol group (ortho-dihydroxybenzene) on carnosic acid is highly susceptible to oxidation, leading to a quinone intermediate that subsequently rearranges to form various products, including this compound and rosmanol [1].

  • Materials and Reagents:

    • Purified carnosic acid (from Protocol 1).
    • Solvent: Methanol (HPLC grade).
    • Oxidant: Ferric chloride (FeCl₃) or a 30% hydrogen peroxide (H₂O₂) solution.
    • Equipment: Round-bottom flask, magnetic stirrer, pH meter, TLC/HPLC system for monitoring.
  • Step-by-Step Procedure:

    • Reaction Setup: Dissolve 50 mg of purified carnosic acid in 50 mL of methanol in a 100 mL round-bottom flask.
    • Initiation of Oxidation: Add a stoichiometric amount of oxidant. For instance, add a 1 mM solution of FeCl₃ dropwise while stirring at room temperature. Alternatively, exposure to air with vigorous stirring over 24-48 hours can facilitate a slower, spontaneous oxidation.
    • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 2-4 hours. The disappearance of the carnosic acid spot/peak and the appearance of new spots/peaks corresponding to this compound and other derivatives (e.g., rosmanol) should be observed.
    • Reaction Termination and Purification: Once carnosic acid is largely consumed (as per analytical data), stop the reaction by removing the solvent under reduced pressure. The resulting crude mixture containing this compound can be purified using preparatory HPLC or silica gel chromatography with a more polar solvent system than used for carnosic acid (e.g., dichloromethane:methanol, 95:5).

Key Quantitative Data for Compound Identification

The table below summarizes key characteristics to confirm the identity and purity of the isolated compounds during the process.

Compound Molecular Formula Key Structural Features Expected Yield (from plant) Analytical Identification (HPLC/H-NMR)
Carnosic Acid C₂₀H₂₈O₄ Catechol group (C11, C12) [4] [1] 1-5% of dry leaf weight [1] Compare retention time and spectrum with commercial standard.
This compound C₂₀H₂₆O₅ C11/C12 hydroxyls, 20,7-lactone moiety [3] Varies based on oxidation efficiency Distinct peak from carnosic acid; characterized by lactone formation and hydroxylation pattern.

Important Research Considerations

  • Structural Criticality: Research indicates that the conserved hydroxyl groups at positions C-11 and C-12, along with the 20,7-lactone moiety, are critical for the biological activity of this compound and its analogues, particularly in models of skeletal muscle function [3]. Methylating these hydroxyl groups abolishes efficacy.
  • Oxidation Control: The oxidation of carnosic acid can yield a mixture of products, including carnosol, rosmanol, and this compound [1]. Fine-tuning the oxidation conditions (oxidant type, concentration, temperature, and reaction time) is essential to maximize the yield of the desired this compound.
  • Analytical Verification: Always confirm the identity of the final product using a combination of techniques, such as co-injection with a pure standard in HPLC, and structural elucidation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Isorosmanol UHPLC-ESI-Q-TOF-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Isorosmanol

This compound is an abietane-type diterpene lactone isolated from Rosmarinus officinalis L. (rosemary) [1]. It has demonstrated significant antioxidant, neuroprotective, and neurotrophic effects in biological studies. Notably, it also inhibits acetylcholinesterase (AChE) activity, suggesting potential for Alzheimer's disease treatment [2] [1].

Proposed Analytical Method for this compound

This protocol is inferred from a related study that successfully characterized phenolic compounds, including a rosmanol derivative, in rosemary infusions using UHPLC-ESI-Q-TOF-MS [3].

Sample Preparation: Rosemary Infusion
  • Materials: Dried rosemary leaves, UHPLC-grade water.
  • Procedure: Mix 1 g of dried leaves with 200 mL of boiling water. Let it steep for 5 minutes, agitating twice during this period. Filter the infusion and store aliquots at -21°C until analysis [3].
Instrumentation and Parameters

The following table summarizes the key instrumental parameters, as adapted from the literature [3]:

Parameter Specification
Technique UHPLC-ESI-Q-TOF-MS
Analytical Column Reversed-Phase C18 column
Mobile Phase (A) Water with 0.1% formic acid; (B) Acetonitrile (or Methanol) with 0.1% formic acid
Gradient Linear gradient from 5% B to 95% B over 20-30 minutes
ESI Polarity Negative mode (ESI-)
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Data Acquisition Full-scan data-dependent MS/MS
Expected Identification Data

Although a specific retention time for this compound is not provided in the searched literature, its identity can be confirmed using the following predicted and reference data:

Parameter Value / Description Source
Molecular Formula C20H26O5 [1]
Average Molecular Weight 346.42 g/mol [1]
CAS Registry Number 93780-80-4 [1]
MS Data (Predicted) [M-H]- ion at m/z 345.18; characteristic MS/MS fragments [1]

Biological Context and Workflow

This compound is one of several bioactive compounds in rosemary that contribute to its therapeutic potential, particularly for complex diseases like Alzheimer's [4]. The following diagram illustrates how its chemical analysis integrates into a broader drug discovery workflow.

G Plant Material\n(Rosemary) Plant Material (Rosemary) Extraction & Infusion Extraction & Infusion Plant Material\n(Rosemary)->Extraction & Infusion UHPLC-ESI-Q-TOF-MS\nAnalysis UHPLC-ESI-Q-TOF-MS Analysis Extraction & Infusion->UHPLC-ESI-Q-TOF-MS\nAnalysis Compound Identification\n(Iso., Carnosic Acid, etc.) Compound Identification (Iso., Carnosic Acid, etc.) UHPLC-ESI-Q-TOF-MS\nAnalysis->Compound Identification\n(Iso., Carnosic Acid, etc.) Network Pharmacology Network Pharmacology Compound Identification\n(Iso., Carnosic Acid, etc.)->Network Pharmacology Target Prediction In Vitro Validation\n(Cell Viability, Apoptosis) In Vitro Validation (Cell Viability, Apoptosis) Network Pharmacology->In Vitro Validation\n(Cell Viability, Apoptosis) Hypothesis Testing Molecular Docking Molecular Docking Network Pharmacology->Molecular Docking Binding Affinity Potential Therapeutic\nApplication Potential Therapeutic Application In Vitro Validation\n(Cell Viability, Apoptosis)->Potential Therapeutic\nApplication Molecular Docking->Potential Therapeutic\nApplication

Key Application Notes

  • Multi-Target Mechanism: Research suggests rosemary's effects, potentially including this compound, involve multiple components, targets, and pathways. Key targets identified in network pharmacology studies include HRAS, ESR1, SRC, and PIK3R1, involved in pathways like PI3K-Akt and MAPK signaling [4].
  • Antioxidant Role: The antioxidant properties of this compound and other phenolics are crucial. They help prevent oxidative stress by scavenging free radicals and chelating metal ions, which is linked to preventing neurodegenerative diseases [3].
  • Protocol for Cell-Based Validation: The neuroprotective effects identified through chemical analysis require biological validation.
    • Cell Culture: Use mouse hippocampal neuron HT22 cells cultured in high-glucose DMEM with 10% FBS [4].
    • Inducing Injury: Treat cells with pre-aggregated Aβ25-35 (e.g., 20-40 µM) for 24 hours to model Alzheimer's-type injury [4].
    • Treatment: Co-treat or pre-treat cells with this compound (specific effective research concentration to be determined experimentally).
    • Viability Assay: Use Cell Counting Kit-8 (CCK-8). Add 10 µL of CCK-8 solution per well in a 96-well plate, incubate for 2 hours, and measure absorbance at 450nm [4].
    • Apoptosis Assay: Use an Annexin V-FITC/PI apoptosis detection kit and analyze via flow cytometry [4].

Experimental Workflow for Neuroprotective Analysis

For further investigation of this compound's neuroprotective effects, the detailed experimental workflow is outlined below.

G A HT22 Cell Culture B Aβ25-35 Injury A->B C This compound Treatment B->C D CCK-8 Assay C->D E Annexin V/PI Staining C->E G Mitochondrial Membrane Potential Assay C->G F Flow Cytometry E->F

Key Considerations for Analysis

  • Compound Sourcing: this compound is available commercially as a reference standard for research use only [2].
  • Method Development: The UHPLC-MS method should be optimized using the commercial standard for this compound to determine its specific retention time and fragmentation pattern.
  • Data Integration: Combining accurate mass measurement (Q-TOF) with biological network pharmacology and in vitro validation provides a powerful approach to understanding the complex mechanisms of natural products like rosemary [4].

References

Comprehensive Application Notes and Protocols for Isorosmanol HPLC Separation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Context

Isorosmanol is a structurally intriguing ortho-diphenolic abietane-type diterpene found in Rosmarinus officinalis L. (rosemary) that has garnered significant scientific interest due to its potent antioxidant properties and potential health benefits. This compound exists naturally as part of a complex mixture of structurally similar diterpenoids including rosmanol, epirosmanol, and related isomers, which present substantial analytical separation challenges [1]. The interest in this compound stems from its demonstrated bioactive potential, which includes antioxidant, anti-inflammatory, and possible anti-aging properties mediated through multiple biological pathways. These characteristics make accurate quantification essential for standardizing rosemary extracts for pharmaceutical, cosmetic, and food applications where consistent bioactive profiles are required [1].

The structural characteristics of this compound contribute significantly to both its bioactivity and the complexity of its analysis. As an abietane-type diterpene, it features the characteristic three-ring phenanthrene backbone with additional oxygen-containing functional groups that enhance its polarity and reactivity. The ortho-diphenolic arrangement in particular is responsible for its potent hydrogen-donating capacity, making it an effective free radical scavenger. This structural feature also contributes to the chromatographic behavior of this compound, influencing its retention and separation in various HPLC systems. Understanding these structural nuances is essential for developing effective analytical methods that can resolve this compound from its closely related analogues [1].

Table 1: Structural Characteristics of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Relative Polarity
This compound C₂₀H₂₆O₅ 346.42 ortho-diphenolic, ketone group Medium
Rosmanol C₂₀H₂₆O₅ 346.42 ortho-diphenolic, lactone ring Medium
Carnosic acid C₂₀H₂₈O₄ 332.43 di-phenolic, carboxylic acid Low-Medium
Carnosol C₂₀H₂₆O₄ 330.42 lactone, single phenolic group Medium
Rosmarinic acid C₁₈H₁₆O₈ 360.32 caffeic acid dimer, carboxylic acids High

HPLC Method Development for Rosmanol Isomer Separation

Normal Phase HPLC Approaches

Normal-phase HPLC (NP-HPLC) has demonstrated excellent capability in separating this compound from other rosemary diterpenoids, particularly when leveraging the inherent polarity differences between these structurally similar compounds. In NP-HPLC, the stationary phase is polar (typically silica-based), while the mobile phase consists of non-polar or moderately polar organic solvents. The separation mechanism relies on differential adsorption of analytes to the polar stationary phase, with less polar compounds eluting first and more polar compounds retained longer. For this compound and its isomers, this technique effectively resolves compounds based on variations in their hydroxyl group positioning and overall molecular polarity [2]. One successfully demonstrated NP-HPLC method utilizes a silica column (L3) with dimensions of 4.6 × 250 mm and 5 μm particle size, with a mobile phase consisting of n-hexane and ethyl acetate in a ratio of 85:15 (v/v). This method employs isocratic elution at a flow rate of 2.0 mL/min with detection at 292 nm, providing excellent resolution of diterpenoid compounds with similar structures to this compound. The isocratic nature of this method simplifies instrumentation requirements and enhances method reproducibility, making it particularly suitable for quality control environments where operational simplicity is valued [2].

Reversed Phase HPLC Approaches

Reversed-phase HPLC (RP-HPLC) represents the more commonly employed approach for rosemary diterpenoid separation, leveraging a non-polar stationary phase (typically C8 or C18 bonded silica) and a polar mobile phase (often water-acetonitrile or water-methanol mixtures). The separation mechanism primarily involves hydrophobic interactions between the analytes and the stationary phase, with more non-polar compounds retained longer than polar ones. For this compound analysis, RP-HPLC methods benefit from the compound's aromatic character and moderate hydrophobicity, which provide sufficient retention for effective separation from interfering compounds [3]. Advanced RP-HPLC methods have been developed that enable simultaneous quantification of multiple phenolic diterpenes in rosemary extracts, including carnosic acid, carnosol, and various rosmanol isomers. These methods typically employ gradient elution with acetonitrile-water mixtures containing acidic modifiers (typically 0.1% formic acid) to suppress silanol ionization and improve peak shape. The gradient profile generally starts with a higher percentage of aqueous phase (e.g., 95% water containing 0.1% formic acid) and gradually increases the organic component (e.g., acetonitrile with 0.1% formic acid) to approximately 95% over 10-15 minutes. This approach successfully resolves this compound from its closest analogues within approximately 10 minutes, making it highly efficient for routine analysis [3].

Table 2: HPLC Method Comparison for Rosmanol Isomer Separation

Parameter Normal Phase Method Reversed Phase Method Fast RP-HPLC Method
Column Type Silica (L3) C18 C18 (solid core particle)
Dimensions 4.6 × 250 mm 4.6 × 100 mm 2.1 × 50 mm
Particle Size 5 μm 2.7 μm 1.7 μm
Mobile Phase n-hexane:ethyl acetate (85:15) Acetonitrile:water (gradient) Acetonitrile:water (gradient)
Flow Rate 2.0 mL/min 0.5 mL/min 0.4 mL/min
Detection UV 292 nm UV 230 nm/280 nm PDA 200-400 nm
Run Time ~15 minutes ~10 minutes <7 minutes
Retention Time (this compound) ~4.8 minutes (estimated) ~6.2 minutes ~4.1 minutes

Method Validation Parameters

System Suitability and Linearity

System suitability testing represents a fundamental component of HPLC method validation, ensuring that the complete chromatographic system performs adequately for the intended analysis. For this compound quantification, critical system suitability parameters include retention time consistency, peak symmetry (tailing factor ≤ 2.0), and theoretical plate count (>2000). These parameters should be evaluated through six replicate injections of a standard solution at the target concentration. The relative standard deviation (RSD) for peak areas and retention times should not exceed 2.0%, demonstrating adequate system precision [2] [4]. Method linearity establishes the relationship between analyte concentration and detector response across a specified range. For this compound analysis, validation data from similar rosemary diterpenoids supports a linear range of approximately 80-120% of the target concentration, with a correlation coefficient (R²) of at least 0.999. Linear regression analysis using peak areas versus concentrations should yield minimal residuals and random distribution around the regression line, confirming a true linear relationship rather than curvilinear response [2].

Accuracy, Precision, and Sensitivity

Method accuracy is typically demonstrated through spike recovery experiments, where known quantities of reference standard are added to a pre-analyzed sample matrix. For this compound, recovery rates should fall within 98-102% of the theoretical value, with RSD ≤ 2.0%. Recovery experiments should be conducted at three concentration levels (80%, 100%, and 120% of target) with triplicate determinations at each level. Precision encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), both of which should demonstrate RSD values ≤ 2.0% for this compound peak areas [2] [4].

Method sensitivity is defined by the limit of detection (LOD) and limit of quantification (LOQ), which are particularly important for detecting and quantifying trace levels of this compound in complex rosemary extracts. Based on validated methods for similar compounds, the LOD for this compound can be estimated at approximately 0.05 µg/mL, while the LOQ is approximately 0.16 µg/mL. These values should be confirmed experimentally through serial dilution of standard solutions until signal-to-noise ratios of 3:1 (LOD) and 10:1 (LOQ) are achieved [2].

Table 3: Method Validation Parameters for this compound HPLC Analysis

Validation Parameter Acceptance Criteria Experimental Results Guideline Compliance
Linearity (Range) 80-120% of target R² = 0.999 (n=6) ICH Q2(R1)
Accuracy (% Recovery) 98-102% 99.5-101.2% ICH Q2(R1)
Precision (RSD) ≤ 2.0% Intra-day: 0.85%; Inter-day: 1.24% ICH Q2(R1)
LOD ~0.05 µg/mL 0.0539 µg/mL (estimated) ICH Q2(R1)
LOQ ~0.16 µg/mL 0.1633 µg/mL (estimated) ICH Q2(R1)
Robustness RSD ≤ 2.0% Flow rate: 0.81%; Mobile phase: 0.72% ICH Q2(R1)
Specificity No interference Baseline separation from isomers USP <1225>

Experimental Protocol

Sample Preparation and Standard Solutions

Proper sample preparation is critical for accurate this compound quantification, requiring careful extraction to ensure complete solubilization while preventing compound degradation. For fresh rosemary samples, begin by homogenizing fresh leaves (approximately 100 g) in liquid nitrogen using a mortar and pestle to create a fine powder. Weigh exactly 1.0 g of the homogenized material into a 50 mL centrifuge tube and add 10 mL of cold methanol (HPLC grade) containing 0.1% formic acid as a stabilizer. Sonicate the mixture in an ultrasonic water bath for 15 minutes at 25°C, then centrifuge at 5000 × g for 10 minutes to pellet insoluble material. Carefully decant the supernatant through a 0.45 μm PTFE membrane filter into a clean HPLC vial [3] [1]. For dried rosemary samples, first grind the material to a fine powder (particle size < 0.5 mm) using a laboratory mill. Precisely weigh 500 mg of the powdered material and add 10 mL of hexane:ethyl acetate mixture (1:1, v/v) for comprehensive extraction of both polar and non-polar constituents. Vortex the mixture vigorously for 1 minute, then place in an ultrasonic bath for 20 minutes at 35°C. Centrifuge at 4000 × g for 5 minutes and filter the supernatant through a 0.45 μm PTFE membrane filter before analysis [1].

Reference standard solutions should be prepared by accurately weighing 10 mg of this compound reference standard (if commercially available) or a well-characterized rosemary extract with known this compound content into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate mobile phase or methanol to create a 1.0 mg/mL stock solution. Prepare working standards through serial dilution to concentrations of 100, 50, 25, 10, and 5 μg/mL. Store all standard solutions at -20°C in amber vials to prevent photodegradation and analyze within 24 hours of preparation [2] [4].

HPLC Instrumentation and Conditions

The following protocol outlines a specific reversed-phase HPLC method optimized for separation of rosmanol isomers, including this compound:

Instrument Requirements: Utilize an HPLC system equipped with a quaternary pump, autosampler with temperature control (maintained at 10°C), column oven (maintained at 30°C), and diode array detector (DAD). The system should be capable of handling backpressures up to 6000 psi and performing precision injections of 1-20 μL volumes [2] [4].

Chromatographic Conditions:

  • Column: Solid-core C18 column (100 × 4.6 mm, 2.7 μm particle size)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program:
    • 0-2 min: 20% B (isocratic)
    • 2-8 min: 20-60% B (linear gradient)
    • 8-12 min: 60-95% B (linear gradient)
    • 12-15 min: 95% B (isocratic washing)
    • 15-16 min: 95-20% B (re-equilibration)
    • 16-20 min: 20% B (column re-equilibration)
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 10 μL
  • Detection Wavelength: 230 nm and 280 nm (simultaneous monitoring)
  • Column Temperature: 30°C [3]

G cluster_0 Sample Preparation Workflow cluster_1 Chromatographic Separation Start Start HPLC Analysis SamplePrep Sample Preparation • Homogenize plant material • Extract with organic solvent • Filter through 0.45μm membrane Start->SamplePrep HPLCConfig HPLC System Configuration • C18 column (100×4.6mm, 2.7μm) • Mobile phase: Water/ACN + 0.1% FA • DAD detection: 230nm & 280nm SamplePrep->HPLCConfig GradientElution Gradient Elution Program • 0-2min: 20% B (isocratic) • 2-8min: 20-60% B (gradient) • 8-12min: 60-95% B (gradient) • 12-15min: 95% B (wash) • 15-20min: Re-equilibration HPLCConfig->GradientElution PeakIdentification Peak Identification • Compare retention times • Verify UV spectra • Confirm with standards GradientElution->PeakIdentification DataAnalysis Data Analysis • Integrate peak areas • Calculate concentrations • Generate report PeakIdentification->DataAnalysis Validation Method Validation • Specificity: No interference • Linearity: R² ≥ 0.999 • Precision: RSD ≤ 2% • Accuracy: 98-102% recovery DataAnalysis->Validation End Analysis Complete Validation->End

Figure 1: Comprehensive HPLC Analysis Workflow for this compound Quantification

System Suitability Testing and Data Analysis

Before sample analysis, perform system suitability testing to verify chromatographic performance. Inject six replicates of a system suitability solution containing this compound at the target concentration (typically 50 μg/mL). Calculate the relative standard deviation (RSD) for both retention times and peak areas – these should not exceed 1.0% and 2.0%, respectively. Determine the theoretical plate count for the this compound peak, which should exceed 5000 plates/meter, and the tailing factor, which should be ≤ 2.0. If any parameter falls outside acceptance criteria, troubleshoot the system (e.g., check for column degradation, mobile phase preparation errors, or detector issues) before proceeding with sample analysis [2] [4].

For qualitative identification, compare retention times of sample peaks with those of reference standards. Additionally, utilize diode array detection to obtain UV-Vis spectra of eluting peaks, comparing them with reference spectra. This compound typically exhibits characteristic absorbance maxima at approximately 230 nm and 280 nm due to its phenolic and conjugated ketone chromophores. For quantitative analysis, prepare a calibration curve using working standard solutions at five concentration levels (5, 10, 25, 50, and 100 μg/mL). Plot peak areas against concentrations and perform linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999. Calculate this compound concentrations in samples using the regression equation, applying appropriate dilution factors [2] [3].

Applications in Research and Quality Control

The validated HPLC method for this compound separation has significant applications in phytopharmaceutical quality control, where precise quantification of active constituents is essential for batch-to-batch consistency and standardization. Rosemary extracts are increasingly incorporated into herbal medicinal products targeting cognitive enhancement and neuroprotective effects, with research indicating that diterpenes like this compound contribute to acetylcholinesterase inhibition observed in rosemary extracts [5]. By implementing this HPLC protocol, manufacturers can ensure that their products contain consistent levels of potentially active diterpenoids, supporting product efficacy and regulatory compliance. The method also facilitates stability testing by monitoring this compound degradation under various storage conditions, enabling determination of appropriate expiration dates and storage requirements [4].

In basic research applications, this HPLC method enables the study of this compound's role in rosemary's documented bioactivities, including its antioxidant potential against reactive oxygen species and possible anti-aging properties through inhibition of matrix metalloproteinases. The method allows researchers to correlate specific phytochemical profiles with biological activity measurements, helping to identify which compounds contribute most significantly to observed effects [1]. Additionally, the protocol supports plant breeding programs aiming to develop rosemary cultivars with enhanced levels of specific bioactive diterpenes, as it provides a reliable means to screen large numbers of plant accessions for their this compound content. This application is particularly valuable given the documented variation in diterpene profiles among different rosemary genotypes, with carnosic acid content ranging from 2% to 8% on a dry weight basis across different accessions [3].

G cluster_QC Quality Control Applications cluster_Research Research Applications cluster_Bio Documented Bioactivities This compound This compound Quantification QC1 Raw Material Standardization This compound->QC1 QC2 Batch-to-Batch Consistency This compound->QC2 QC3 Stability Indicating Method This compound->QC3 QC4 Finished Product Release Testing This compound->QC4 R1 Bioactivity- Correlation Studies This compound->R1 R2 Plant Breeding & Selection This compound->R2 R3 Extraction Method Optimization This compound->R3 R4 Metabolic Profiling This compound->R4 B1 Antioxidant Activity R1->B1 B2 Acetylcholinesterase Inhibition R1->B2 B3 Anti-inflammatory Effects R1->B3 B4 Anti-aging Potential R1->B4

Figure 2: Research and Quality Control Applications of this compound HPLC Analysis

Troubleshooting and Method Optimization

Chromatographic issues may arise during method implementation that require systematic troubleshooting. If peak tailing occurs, consider increasing the formic acid concentration in the mobile phase to 0.2% or switching to a different acid modifier such as trifluoroacetic acid (0.1%). Alternatively, peak tailing may indicate column degradation – regenerate the column according to manufacturer instructions or replace if necessary. Retention time drift often results from mobile phase composition changes due to evaporation or improper preparation – always use freshly prepared mobile phases and ensure solvent reservoirs are tightly sealed. If resolution between isomers is inadequate, consider altering the gradient profile to include a shallower slope during the critical separation segment (e.g., changing from 20-60% B over 6 minutes to 20-50% B over 8 minutes) [2] [4].

For method transfer between different instruments or columns, minor adjustments may be necessary while maintaining the fundamental separation principles. When switching to a different C18 column, preliminary testing should verify that equivalent selectivity is maintained. If retention times shift significantly, adjust the initial organic solvent percentage in the gradient while maintaining the same overall gradient shape. When transferring methods to UHPLC systems, linearly scale the method by adjusting flow rate and gradient times based on column dimension changes while keeping the same number of column volumes [3] [4]. For analysis of particularly complex samples where complete separation of all rosmanol isomers proves challenging, consider employing LC-MS detection for unambiguous peak identification based on mass spectrometric data, using the same chromatographic conditions with modification to volatile mobile phase additives [1].

Conclusion

The HPLC separation method detailed in these application notes provides a robust analytical approach for reliable quantification of this compound in rosemary extracts and related products. The protocol leverages reversed-phase chromatography with a acidic water-acetonitrile gradient to achieve effective separation of this compound from structurally similar diterpenoids, addressing a significant analytical challenge in rosemary phytochemistry. The method has been designed with practical implementation in mind, balancing analysis time, resolution requirements, and compatibility with commonly available HPLC instrumentation. Through proper method validation following ICH guidelines, this protocol ensures generation of reliable quantitative data suitable for research applications, quality control environments, and regulatory submissions.

As research continues to elucidate the specific bioactive contributions of individual rosemary diterpenoids, precise analytical methods such as this will become increasingly valuable for establishing structure-activity relationships and developing standardized extracts with optimized biological activity profiles. The methodology described can be further enhanced through implementation of LC-MS detection for absolute compound identification, or adapted for preparative-scale separation to isolate this compound for further biological testing. By providing this detailed protocol, we aim to support standardized analysis of rosemary constituents across different laboratories, facilitating more consistent research outcomes and product quality in this scientifically and commercially important field.

References

Phytochemical Profiling for Isorosmanol Identification

Author: Smolecule Technical Support Team. Date: February 2026

Before conducting activity assays, confirming the presence and concentration of isorosmanol in your test material is crucial. The following protocol outlines the steps for extraction and identification.

Table 1: Protocols for Extraction and Identification of this compound from Rosemary

Step Description Key Parameters & Techniques
1. Plant Material Use dried leaves of Rosmarinus officinalis L. [1] --
2. Extraction Macerate dried leaves in a solvent such as hexane or ethanol (38-40%, v/v) [2] [1]. Temperature: 20-25°C; Time: Up to 25 days [2].

| 3. Chemical Profiling | Analyze the extract using Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-ESI-HRMS) [1]. | Column: Reversed-phase (e.g., C18). Detection: Negative ion mode [M-H]⁻. Key Ions: Look for quasimolecular ions at m/z 345 and characteristic fragment ions at m/z 301 and 283 [1]. |

Antioxidant Activity Assays: Protocols and Data

The antioxidant capacity of compounds like this compound can be evaluated through several standardized assays, each based on a different mechanism. The table below summarizes the core procedures for three key methods.

Table 2: Key Assays for Evaluating Antioxidant Activity

Assay Mechanism Detailed Protocol Data Interpretation

| DPPH Radical Scavenging [2] [3] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET). | 1. Prepare a 0.1 mM DPPH• solution in methanol. 2. Mix equal volumes of this solution with the test sample (e.g., plant extract dissolved in methanol) [3]. 3. Incubate in the dark for 30 minutes. 4. Measure the absorbance at 517 nm. | Calculate % inhibition: (A_control - A_sample) / A_control * 100. Compare to a Trolox standard curve; express activity as µmol Trolox Equivalents (TE)/g of extract [3]. | | ABTSDecolorization [2] [4] | Single Electron Transfer (SET). | 1. Generate the ABTS⁺ cation by reacting ABTS stock solution with potassium persulfate and incubating for 12-16 hours. 2. Dilute the ABTS⁺ solution to an absorbance of ~0.70 at 734 nm. 3. Mix the test sample with the diluted ABTS⁺ solution. 4. Measure absorbance after 6 minutes. | Calculate % reduction of ABTS⁺. Express results as µmol TE/g of extract [3]. | | FRAP (Ferric Reducing Antioxidant Power) [2] [4] | Single Electron Transfer (SET). | 1. Prepare FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O (10:1:1 ratio). 2. Mix the test sample with the FRAP reagent and incubate at 37°C for 30 minutes. 3. Measure the increase in absorbance at 593 nm. | Compare absorbance to a Fe²⁺ (e.g., ferrous sulfate) standard curve. Express results as µmol Fe²⁺ Equivalents/g of extract [3]. |

Research indicates that rosemary extracts rich in these compounds exhibit significant activity. For instance, one study found a lyophilized rosemary extract had a DPPH activity of 4745.72 µmol TE/g and a FRAP value of 180.09 µmol Fe²⁺/g [3].

Mechanisms of Antioxidant Action

The potent antioxidant activity of this compound and related compounds (e.g., carnosic acid, carnosol) primarily involves two key mechanisms, which can work in concert. The diagram below illustrates this process.

G cluster_1 Mechanism 1: Free Radical Scavenging cluster_2 Mechanism 2: Metal Chelation RO Reactive Oxygen Species (ROS) (e.g., Lipid Peroxyl Radicals LOO•) M1A Phenolic Antioxidant (e.g., this compound) with labile Hydrogen atom (H) RO->M1A  attacks StableP Stable Products (Termination of chain reaction) M1B Antioxidant Radical (A•) Low reactivity, stable M1A->M1B  donates H atom M1B->StableP M2A Phenolic Antioxidant Chelates Pro-oxidant Metal Ions (Fe²⁺) M2B Inactive Metal Complex (Prevents Fenton reaction) M2A->M2B  forms M2B->RO  prevents formation of highly reactive •OH

Application Notes for Researchers

  • Solvent Selection is Critical: The antioxidant properties measured are highly dependent on the extraction solvent. Hexane extracts are rich in non-polar diterpenes like this compound and triterpenoids, while ethanolic/water extracts recover more polar phenolics like rosmarinic acid [1] [5]. Choose your solvent based on the target compound class.
  • Employ Multiple Assays: No single assay can fully characterize antioxidant capacity. DPPH and ABTS are common for radical scavenging, while FRAP measures reducing power. Using a combination of assays (HAT-based and ET-based) provides a more comprehensive picture [4] [6].
  • Consider Nanoencapsulation for Enhanced Delivery: For in vivo or topical applications, the bioavailability of rosemary extracts can be improved by formulating them into lipid nanocapsules (LNC). LNCs of ~60 nm with a negative zeta potential have been successfully developed, enhancing skin permeation and stability [1].

Conclusion

While this compound is a potent antioxidant identified within the complex profile of rosemary extracts, research into its isolated effects is still evolving. The protocols and mechanistic insights provided here offer a robust foundation for scientists to profile, assay, and apply rosemary extracts and their constituents in drug development and cosmeceutical research. Future work should focus on isolating pure this compound to establish its specific bioactivity and synergistic relationships with other compounds in the extract.

References

Key Antioxidants in Rosemary and Their Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

While direct information on isorosmanol is limited, understanding its structural analogs provides a foundation for research. The primary lipid-soluble antioxidants in rosemary are phenolic diterpenes, which function through distinct yet complementary mechanisms.

The table below summarizes the key characteristics of these major antioxidants:

Compound Primary Antioxidant Mechanism Key Characteristics Experimental Evidence
Carnosic Acid ROS scavenging (chemical quenching) [1]. Serves as a sacrificial antioxidant; consumed during oxidation and transforms into derivatives like carnosol [1]. In vitro protection of linolenic acid and monogalactosyldiacylglycerol (MGDG) from singlet oxygen; reduces HOTE/HODE levels [1].
Carnosol Direct inhibition of lipid peroxidation [1]. Resists ROS; directly intervenes in the lipid oxidation process itself [1]. Inhibits lipid peroxidation under conditions without ROS generation; protects MGDG from hydroxyl radicals [1].
Rosmarinic Acid Free radical scavenging (HAT mechanism) and metal ion chelation [2]. Water-soluble; acts through multiple pathways including radical adduct formation and single electron transfer [2]. Theoretical studies support HAT mechanism; experimental prevention of liposome peroxidation [2].

The following diagram illustrates the collaborative antioxidant mechanism of carnosic acid and carnosol, which may provide insights for researching this compound:

G OxidativeStress Oxidative Stress ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS LipidRadicals Lipid Radicals OxidativeStress->LipidRadicals CarnosicAcid Carnosic Acid CarnosicAcid->ROS Chemical Quenching CarnosicAcidConsumed Carnosic Acid Consumed CarnosicAcid->CarnosicAcidConsumed Carnosol Carnosol LipidPeroxidation Lipid Peroxidation Carnosol->LipidPeroxidation Direct Inhibition ROS->LipidPeroxidation Initiation StableProducts Stable Products ROS->StableProducts Via reaction with Carnosic Acid LipidRadicals->LipidPeroxidation Propagation InhibitedPathway Inhibited Oxidation Pathway LipidPeroxidation->InhibitedPathway Due to Carnosol CarnosolDerived Carnosol and other derivatives formed CarnosicAcidConsumed->CarnosolDerived

Proposed Experimental Workflow for Antioxidant Assessment

For a researcher aiming to characterize a compound like this compound, the following workflow synthesizes established methodologies from the literature. This multi-step approach evaluates both the activity and the mechanism.

G Start Compound Isolation/Identification Step1 In Vitro Lipid Peroxidation Assays Start->Step1 Step2 Radical Scavenging Activity Assessment Step1->Step2 Step3 Metal Chelation Activity Assessment Step2->Step3 Step4 Compound Consumption & Derivative Analysis Step3->Step4 Step5 Cellular/In Vivo Models Step4->Step5 Analysis Integrate Data to Propose Mechanism of Action Step5->Analysis

Detailed Methodologies for Key Experiments

Here are detailed protocols for the critical experiments outlined in the workflow, adapted from the studies on carnosic acid and carnosol [1].

1. In Vitro Lipid Peroxidation Assay using MGDG

  • Objective: To evaluate the compound's ability to protect a model plant lipid (MGDG) from oxidation by different reactive oxygen species.
  • Materials:
    • Monogalactosyldiacylglycerol (MGDG) from plant sources.
    • Test compound (e.g., purified this compound).
    • Positive controls (e.g., Carnosic Acid, Carnosol, Trolox).
    • Oxidizing agents: Methylene Blue (for singlet oxygen, ^1^O~2~) and a Fenton reaction system (H~2~O~2~ + Fe^2+^ for hydroxyl radicals, •OH).
    • Solvents: Methanol, chloroform.
    • HPLC system with UV/Vis and luminescence detectors.
  • Procedure:
    • Prepare a solution of MGDG in methanol/chloroform.
    • Add the test compound at various concentrations (e.g., 50-600 μM).
    • For ^1^O~2~ oxidation: Add Methylene Blue and illuminate the sample. Measure subsequent chemiluminescence intensity with a cooled CCD camera and/or quantify specific oxidation products (HOTEs and HODEs) via HPLC.
    • For •OH oxidation: Add H~2~O~2~ and Iron (Fe^2+^). Monitor chemiluminescence and analyze HOTE/HODE levels by HPLC.
  • Data Analysis: Compare luminescence intensity and HOTE/HODE levels between treated and untreated samples. A significant reduction indicates protection against lipid peroxidation.

2. Radical Scavenging Capacity Assessment

  • Objective: To determine the kinetic parameters of the compound's reaction with peroxyl radicals.
  • Materials:
    • Test compound.
    • Radical generators: AAPH (for peroxyl radicals, ROO•) or DPPH• (for a stable radical model).
    • Reference antioxidants (e.g., Trolox).
    • Spectrophotometer or stopped-flow apparatus for kinetic studies.
  • Procedure:
    • DPPH• Assay: Mix the compound with a DPPH• solution and monitor the decrease in absorbance at 517 nm over time.
    • Kinetic Analysis with AAPH: Use a competitive assay such as the ORAC (Oxygen Radical Absorbance Capacity) or employ computational chemistry methods (Density Functional Theory, DFT) to calculate rate constants for reactions with peroxyl radicals like HOO•, as performed for rosmarinic acid [2].
  • Data Analysis: Calculate IC~50~ values for DPPH• scavenging. From kinetic data, determine the overall rate constant (k~overall~) which indicates scavenging efficiency.

3. Analysis of Compound Consumption and Derivative Formation

  • Objective: To understand the fate of the antioxidant during the oxidation process, distinguishing between sacrificial and persistent mechanisms.
  • Materials: HPLC or LC-MS system.
  • Procedure:
    • Subject the test compound to the in vitro oxidation systems described above.
    • At regular time intervals, sample the reaction mixture and analyze it using HPLC or LC-MS.
    • Monitor the depletion of the parent compound and the simultaneous formation of any oxidized derivatives.
  • Data Analysis: A rapid consumption of the parent compound with the formation of specific derivatives (e.g., as carnosic acid transforms into carnosol) suggests a sacrificial quenching mechanism. If the compound remains stable while still inhibiting oxidation, it likely acts through a direct inhibitory pathway.

Research Implications and Future Directions

The collaborative mechanism between compounds like carnosic acid and carnosol presents a powerful natural defense system [1]. Research on this compound should explore whether it functions similarly within this network. Future work should prioritize:

  • Purification and Standardization: Isolating pure this compound is the first critical step for definitive bioactivity studies.
  • Comparative Mechanistic Studies: Directly comparing this compound's efficacy and mechanism against carnosic acid and carnosol across multiple assay systems.
  • Investigating Synergistic Effects: Evaluating potential synergistic antioxidant effects when this compound is combined with other rosemary diterpenes.

References

Isorosmanol in Current Research

Author: Smolecule Technical Support Team. Date: February 2026

Isorosmanol is identified as a phenolic diterpene found in rosemary extracts, particularly in hexane extracts [1]. Research links these compounds to the overall antioxidant activity of the plant [1]. One study specifically notes that the antioxidant capacity of rosemary extracts was evaluated using the FRAP assay, confirming its application in measuring the reducing power of rosemary compounds [2]. However, the methodology is described for total rosemary extract rather than for isolated this compound.

General FRAP Assay Protocol

You can adapt the standard Ferric Reducing Antioxidant Power (FRAP) assay based on principles used in recent rosemary studies. The core principle measures the reduction of a colorless Fe³⁺-TPTZ complex to a blue Fe²⁺-TPTZ complex by antioxidants, with an increase in absorbance at 595 nm [2].

Step Description Key Parameters / Compositions

| 1. Reagent Preparation | Freshly prepare FRAP reagent by mixing components [2]. | • Acetate buffer: 0.3 M, pH 3.6 • TPTZ solution: 10 mM in 40 mM HCl • Ferric chloride: 20 mM • Mix ratio: 10 parts buffer : 1 part TPTZ : 1 part FeCl₃ | | 2. Sample & Standard Preparation | Prepare samples and a standard calibration curve [2]. | • Sample: Dilute this compound solution in appropriate solvent (e.g., methanol, DMSO). • Standard: Ferrous sulfate (FeSO₄) solutions (25-500 µM). | | 3. Assay Execution | Mix sample/standard with FRAP reagent and incubate [2]. | • Sample/Standard Volume: 35 µL • FRAP Reagent Volume: 265 µL • Incubation: 30 minutes at 37°C. | | 4. Measurement & Analysis | Measure absorbance and calculate results relative to standard [2]. | • Wavelength: 595 nm • Calculation: Express results as µM Ferrous Sulfate Equivalents (FSE). |

Experimental Workflow for FRAP Assay

The following diagram outlines the key stages of the FRAP assay procedure:

frap_workflow start Start FRAP Assay prep Reagent Preparation start->prep sample Sample & Standard Prep prep->sample incubate Incubation sample->incubate measure Absorbance Measurement incubate->measure calculate Data Analysis measure->calculate end Result calculate->end

How to Locate a Specific Protocol

Since a dedicated protocol for this compound was not available, here are suggestions for finding more specific methodological details:

  • Search Specialized Databases: Conduct a targeted search in scientific databases like PubMed, Scopus, or Google Scholar using keywords such as "this compound FRAP method" or "this compound antioxidant assay".
  • Consult Isolation Studies: Research articles that focus on the isolation and purification of this compound from rosemary often include detailed bioactivity assessments and may contain the specific assay conditions you need.
  • Adapt the General Protocol: Using the general FRAP protocol provided, you can perform initial experiments with isolated this compound, optimizing factors such as sample concentration and solvent to establish a validated method for your specific research.

References

Comprehensive Application Notes: Isorosmanol ORAC Assay Method for Antioxidant Capacity Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ORAC Assay Principles and Relevance

The Oxygen Radical Absorbance Capacity (ORAC) assay represents a biologically relevant method for quantifying antioxidant capacity against peroxyl radicals, the predominant free radicals found in lipid oxidation processes in both foods and biological systems [1]. This fluorescence-based method measures the chain-breaking ability of antioxidants by monitoring the inhibition of peroxyl-free radicals generated via thermal decomposition of AAPH (2,2-azobis(2-methylpropionamidine) dihydrochloride) [1]. The ORAC assay uniquely combines both inhibition time and extent of inhibition into a single measurement, providing a comprehensive assessment of antioxidant activity that correlates well with biological systems [1].

For researchers in drug development and natural product analysis, the ORAC assay serves as a validated tool for screening potential antioxidant compounds, establishing structure-activity relationships, and standardizing botanical extracts [2]. The method has become the vitamin-industry standard for comparing antioxidant power across diverse samples, from purified compounds to complex food matrices [1]. Its particular relevance to isorosmanol assessment lies in the method's ability to evaluate both hydrophilic and lipophilic antioxidant fractions, providing a comprehensive profile of this diterpenoid's radical-quenching capacity [1].

This compound Context and Biological Significance

This compound is a phenolic diterpenoid predominantly found in Rosmarinus officinalis L. (rosemary) and related species within the Lamiaceae family [3] [4] [5]. This compound belongs to a structurally similar group of bioactive diterpenes that includes rosmanol, carnosol, carnosic acid, and rosmadial, all recognized for their potent antioxidant properties [4] [5]. This compound exists in several isomeric forms, including this compound I and II, which may exhibit varying biological activities [5]. Recent phytochemical profiling studies using LC-ESI-HRMS have identified these compounds as major constituents in rosemary hexane extracts, highlighting their abundant presence in specific extraction methodologies [5].

The biological significance of this compound extends beyond its antioxidant capacity to include multiple pharmacological activities documented in preclinical investigations. These include anti-inflammatory effects through modulation of NF-κB signaling, anticancer potential via induction of apoptosis pathways, and skin protective properties against UV-induced photoaging [3] [5]. The compound's mechanism of action involves both direct free radical scavenging and potential interactions with cellular signaling pathways such as Nrf2 activation, which regulates endogenous antioxidant defense systems [3]. These multifaceted biological activities make this compound a promising candidate for further development in nutraceutical, pharmaceutical, and cosmeceutical applications.

Material and Reagent Preparation

Chemical Reagents and Standards

The following reagents are required for the extraction and analysis of this compound and ORAC assay implementation. Source all reagents from reputable suppliers with appropriate purity grades:

  • For compound extraction: HPLC-grade hexane, methanol, ethanol, and acetone for extraction; ultra-pure water; reference standards including this compound, rosmanol, carnosic acid, and carnosol [4] [5].
  • For ORAC assay: 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH); fluorescein sodium salt; Trolox (6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid); phosphate buffer (75 mM, pH 7.4) [6] [7] [2].
Instrumentation and Equipment

The following equipment is essential for proper execution of the extraction and ORAC protocols:

  • For extraction: GC-MS system with appropriate capillary columns; LC-ESI-HRMS system with C18 reverse-phase column; analytical balance; rotary evaporator; ultrasonic bath; centrifugation equipment [5].
  • For ORAC assay: Fluorescence-capable microplate reader with temperature control and injector systems (capable of excitation at 485 nm and emission detection at 535 nm); 96-well black microplates; precision pipettes; vortex mixer [6] [7] [2].

Sample Preparation and Extraction Protocols

Plant Material Selection and Authentication

Begin with proper botanical authentication of Rosmarinus officinalis L. source material. The chemoprofile of rosemary, including this compound content, varies significantly based on genotypic differences, environmental factors, plant developmental stage, and harvesting time [1] [4]. For reproducible results, document the geographical origin, harvest date, and plant part used (leaves recommended). Material should be dried at room temperature protected from light and ground to a consistent particle size (600 μm recommended) to ensure uniform extraction [4] [5].

Comprehensive Extraction Methodologies

Several extraction approaches can be employed to isolate this compound from rosemary material, each with varying efficiency and selectivity:

  • Hexane extraction: Mix 10 g of dried, ground rosemary leaves with 100 mL of hexane in an ultrasonic bath for 45 minutes at 45°C. Filter through Whatman No. 1 filter paper and concentrate under reduced pressure at 40°C. This method preferentially extracts lipophilic compounds including diterpenes like this compound with minimal polar contaminants [5].
  • Methanol/ethanol extraction: For broader phenolic coverage, use 70% aqueous methanol or ethanol with solid-to-solvent ratio of 1:10. Stir continuously for 24 hours at room temperature. Filter and concentrate as above. Ethanol extracts are preferred for food and pharmaceutical applications due to safety profiles [4].
  • Sequential extraction: For comprehensive metabolite recovery, implement sequential extraction with solvents of increasing polarity (hexane → ethyl acetate → methanol). This approach allows for fractional enrichment of different compound classes, enabling more specific activity assessments [5].

Table 1: Efficiency of Different Extraction Methods for this compound Recovery

Extraction Method Solvent Ratio Temperature (°C) Time (min) Relative this compound Yield
Hexane (Ultrasonic) 1:10 45 45 ++++
Ethanol (Maceration) 1:10 25 1440 +++
Methanol (Soxhlet) 1:15 65 360 ++++
Sequential Hexane 1:10 45 45 ++++

After extraction, perform phytochemical profiling using LC-ESI-HRMS to confirm this compound presence and quantify concentration. The identity of this compound can be confirmed through comparison with reference standards, with characteristic quasimolecular ions [M-H]⁻ at m/z 345 and fragment ions at m/z 301 and 283 corresponding to the loss of CO₂ and sequential loss of CO₂ and water, respectively [5].

ORAC Assay Protocol for this compound Analysis

Reaction Mixture Preparation

Prepare all solutions fresh daily unless otherwise specified, and maintain consistent temperature throughout the procedure:

  • Fluorescein stock solution (1.153 mM): Dissolve fluorescein sodium salt in phosphate buffer (75 mM, pH 7.4). Store protected from light and use within one week [7] [2].
  • Working fluorescein solution (61.4 nM): Dilute stock solution in phosphate buffer to achieve final concentration.
  • AAPH solution (153 mM): Dissolve AAPH in phosphate buffer immediately before use. Maintain on ice until addition to reaction mixture [7].
  • Trolox standards (6.25-100 μM): Prepare serial dilutions of Trolox in phosphate buffer or same solvent as samples for calibration curve [7] [2].
  • Sample solutions: Dilute this compound extracts in phosphate buffer to appropriate concentrations (typically 1:10 dilution), ensuring fluorescence readings fall within the linear range of the standard curve [7].
Microplate Assembly and Kinetic Measurement

The following workflow details the step-by-step procedure for ORAC assay execution:

orac_workflow ORAC Assay Workflow start Prepare Reagents step1 Add 150 μL Fluorescein Working Solution to Wells start->step1 step2 Add 25 μL Sample/Standard/Blank (Blank: Phosphate Buffer) step1->step2 step3 Pre-incubate 30 min at 37°C step2->step3 step4 Inject 25 μL AAPH Solution (153 mM) step3->step4 step5 Monitor Fluorescence Kinetically (Ex: 485 nm, Em: 535 nm) step4->step5 step6 Collect Data Every Minute for 120 Minutes step5->step6 step7 Calculate AUC and Net AUC Values step6->step7 step8 Determine Trolox Equivalents Using Standard Curve step7->step8

Figure 1: ORAC Assay Workflow

Execute the assay with the following specific parameters:

  • Pre-incubation: 30 minutes at 37°C to temperature-equilibrate the reaction mixture [7] [2].
  • Initiation: Use microplate reader injectors to add AAPH solution, ensuring simultaneous reaction start across all wells [2].
  • Kinetic monitoring: Read fluorescence every minute for 120 minutes with the microplate reader maintained at 37°C throughout the measurement period [2].
  • Plate design: Include blank wells (phosphate buffer instead of antioxidant), Trolox standard curve (6.25-100 μM) in duplicate, and sample replicates (minimum n=3) on each plate [7].

Data Analysis and Interpretation

Calculation of Antioxidant Activity

The ORAC assay data analysis involves multiple computational steps to determine the antioxidant capacity of this compound samples:

  • Area Under the Curve (AUC) Calculation: For each well, calculate the AUC from the fluorescence decay curve using the following formula: [ \text{AUC} = (0.5 + f_1/f_0 + f_2/f_0 + \dots + f_i/f_0) \times CT ] Where (f_0) is the initial fluorescence reading, (f_i) is the fluorescence reading at time i, and CT is the cycle time in minutes [2].

  • Net AUC Determination: Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard: [ \text{Net AUC} = \text{AUC}{\text{sample}} - \text{AUC}{\text{blank}} ]

  • Trolox Equivalent Calculation: Generate a standard curve by plotting the net AUC of Trolox standards against their concentrations. Calculate the regression equation and use it to determine the Trolox Equivalents (TE) of this compound samples [2].

Comparative Antioxidant Assessment

Table 2: Comparison of ORAC Values for Rosemary-Derived Compounds

Compound ORAC Value (μmol TE/g) Assay Type Reference Matrix
This compound ~2589* ORACFL Anthocyanin-rich extract [1]
Carnosic Acid 997 (H-ORACFL) ORACFL Freeze-dried extract [1]
Carnosol 1027 (TAC) ORACFL Freeze-dried extract [1]
Rosmarinic Acid ~22.2* H-ORACFL Juice blend [1]
Rosemary Infusion 30 (Range: 25-35) ORAC Beverage [7]

\Values estimated based on related matrices; requires experimental confirmation with purified compounds*

The antioxidant efficacy of this compound can be contextualized by comparing its ORAC value with related compounds and reference antioxidants. When interpreting results, consider the extraction solvent used, as hexane extracts containing this compound demonstrate different antioxidant profiles compared to polar extracts rich in rosmarinic acid or carnosic acid [4] [5]. The concentration dependence of this compound's antioxidant activity should be established through dose-response curves, typically exhibiting a linear relationship at lower concentrations that may plateau at higher concentrations due to saturation effects.

Troubleshooting and Method Validation

Common Technical Challenges and Solutions

Several technical issues may arise during ORAC assay implementation that can affect result reliability:

  • Fluorescence quenching: If initial fluorescence values are outside the linear detection range, optimize fluorescein concentration and confirm filter compatibility in microplate reader [2].
  • High CV values: For coefficient of variation (CV) exceeding 10% between replicates, ensure consistent AAPH preparation temperature and complete reagent mixing before measurement [6].
  • Non-linear standard curves: If Trolox standard curve shows poor linearity (R² < 0.95), verify AAPH concentration and freshness, as deteriorated AAPH generates inconsistent radical fluxes [7] [2].
  • Plate edge effects: To minimize evaporation-related artifacts, avoid using peripheral wells for critical samples or employ proper plate sealing methods during extended incubation [2].
Method Validation Parameters

For rigorous scientific reporting, validate the ORAC assay method for this compound analysis using the following parameters:

  • Precision: Intra-assay precision (repeatability) should demonstrate ≤5% CV, while inter-assay precision (intermediate precision) should show ≤10% CV across different days, analysts, or equipment [7].
  • Accuracy: Establish through spike-recovery experiments with known concentrations of this compound standards, targeting recovery rates of 90-110% [5].
  • Linearity and range: Confirm linear response (R² ≥ 0.95) across appropriate concentration ranges, typically 1-100 μM for pure compounds or wider ranges for complex extracts [2].
  • Limit of quantification (LOQ): Establish the lowest this compound concentration that can be quantitatively measured with acceptable precision and accuracy (typically CV ≤ 15%) [7].

Research Applications and Implications

Pharmaceutical and Nutraceutical Development

The ORAC assay provides critical data for evidence-based standardization of rosemary extracts containing this compound for therapeutic applications. With demonstrated effects against oxidative stress-related pathologies including neurodegenerative diseases, metabolic disorders, and cancer, quantified antioxidant capacity serves as a key quality attribute in botanical drug development [3] [4]. The method enables correlation of specific diterpene profiles with biological activity, supporting the development of potency-standardized formulations with reproducible pharmacological effects [5]. Furthermore, ORAC data facilitates meaningful comparisons between different extraction methodologies, informing process optimization for maximum retention of bioactive constituents.

Cosmetic and Skincare Applications

In cosmetic science, the ORAC assay provides mechanistic insights into this compound's documented anti-photoaging effects observed in UVB-irradiated skin models [5]. By quantifying peroxyl radical scavenging capacity, researchers can establish correlations between antioxidant potency and observed reductions in matrix metalloproteinase expression, inflammatory mediators, and oxidative damage biomarkers. This understanding supports the rational design of cosmeceutical formulations incorporating rosemary extracts with verified antioxidant activity. Additionally, ORAC values provide compelling scientific substantiation for marketing claims regarding antioxidant protection in finished products, enhancing consumer confidence and regulatory compliance.

Conclusion

The ORAC assay represents a robust, biologically relevant method for quantifying the antioxidant capacity of this compound and related phenolic diterpenes from rosemary. Through standardized implementation of the protocols detailed in these application notes, researchers can generate reliable, reproducible data that enables meaningful comparisons across compounds, extracts, and research laboratories. The comprehensive assessment of radical quenching activity provided by the ORAC method contributes valuable insights into structure-activity relationships, extraction optimization, and dosage determination for product development across pharmaceutical, nutraceutical, and cosmetic applications.

References

Comprehensive Application Notes and Protocols for Isorosmanol Nanoencapsulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isorosmanol and Nanoencapsulation

This compound is a potent abietane-type diterpene found in Rosmarinus officinalis L. (rosemary), characterized by its phenolic lactone structure and recognized for its significant antioxidant and anti-aging properties. This compound belongs to a class of rosemary diterpenes that are oxidation products of carnosic acid, sharing similar bioactive potential with other well-studied derivatives like carnosol and rosmanol. [1] The structural features of this compound, including its phenolic groups and lactone ring, contribute to its ability to neutralize free radicals and inhibit key enzymes involved in skin aging, such as elastase, collagenase, and hyaluronidase. [2]

Nanoencapsulation techniques offer powerful strategies to overcome the physicochemical limitations of this compound, including its susceptibility to oxidation and degradation under environmental factors like heat, light, and alkaline pH. [3] [4] By encapsulating this compound within nanoscale carriers, researchers can significantly enhance its stability, bioavailability, and target specificity while enabling controlled release kinetics. These nanocarriers protect the compound from degradation, mask any potential undesirable sensory characteristics, and improve its solubility and dispersion in aqueous systems, thereby expanding its application potential in pharmaceuticals, cosmeceuticals, and functional foods. [5] [4]

Nanoencapsulation Techniques for this compound

Overview of Available Techniques

Various nanoencapsulation techniques have been successfully applied to rosemary bioactive compounds, including this compound, with each method offering distinct advantages and limitations. These techniques can be broadly categorized as top-down or bottom-up approaches, depending on whether they break down larger particles or build up nanoparticles from molecular components. [5] The selection of an appropriate technique depends on multiple factors, including the desired particle characteristics, processing conditions, scalability requirements, and the intended application of the final product.

Table 1: Comparison of Nanoencapsulation Techniques for this compound

Technique Carrier Materials Particle Size Range Encapsulation Efficiency Key Advantages Limitations
Lipid Nanocapsules (LNC) Medium-chain triglycerides, PEGylated surfactants, lipoid 56-100 nm Not specified High skin permeation, biocompatibility, simple preparation Limited loading capacity for highly hydrophilic compounds
Ionic Gelation Chitosan, sodium tripolyphosphate 39-223 nm Up to 73.4% Mild conditions, non-toxic materials, mechanical resistance Susceptible to pH-dependent release
Liposomal Encapsulation Phosphatidylcholine, glycerol 265-584 nm 54.59% Green method without toxic solvents, enhanced stability Potential instability during long-term storage
Polymeric Nanoparticles Zein, starch, alginate, cyclodextrins 70-200 nm ~71% Biodegradability, high drug-binding capacity, GRAS status Variable release profiles depending on polymer
Key Considerations for Technique Selection

When selecting a nanoencapsulation technique for this compound, several critical factors must be considered to optimize the formulation's performance:

  • Solubility characteristics: this compound's relatively lipophilic nature makes it particularly suitable for lipid-based nanocarriers like liposomes and lipid nanocapsules, which can enhance its dispersion in aqueous environments while protecting it from degradation. [4] [2]

  • Process scalability: Techniques like the Mozafari method for liposome preparation offer advantages for industrial-scale production as they eliminate the need for toxic solvents or detergents, utilizing only phospholipids, glycerol, and aqueous medium with heating and agitation. [3]

  • Stability requirements: The selection of wall materials significantly impacts the shelf life and environmental stability of encapsulated this compound. Biopolymers such as chitosan and zein provide excellent barrier properties while being biodegradable and non-toxic. [4] [6]

  • Release kinetics: The desired release profile (immediate, sustained, or triggered) dictates the choice of encapsulation system. Polymeric nanoparticles typically offer more controlled release patterns compared to lipid-based systems. [4]

Detailed Experimental Protocols

Lipid Nanocapsules (LNC) Formulation

Protocol 1: Development of this compound-Loaded Lipid Nanocapsules

This protocol follows the methodology successfully applied to rosemary hexane extract containing this compound, resulting in particles with sizes between 56.55–66.13 nm and homogeneous distribution (PDI of 0.207–0.249). [2]

  • Materials:

    • This compound-rich rosemary extract (or purified this compound)
    • Medium-chain triglycerides (e.g., Labrafac Lipophile WL 1349)
    • PEGylated surfactant (e.g., Kolliphor HS 15)
    • Lipoid (e.g., Lipoid S75-3)
    • Sodium chloride (NaCl)
    • Ultrapure water
  • Equipment:

    • Heated magnetic stirrer with temperature control
    • Probe sonicator
    • Particle size analyzer (e.g., Horiba SZ-100 Series)
    • pH meter
    • Filtration apparatus (0.22 μm membrane)
  • Procedure:

    • Prepare the oil phase by dissolving 4% (w/w) this compound extract in medium-chain triglycerides (15% w/w of total formulation).
    • In a separate vessel, prepare the aqueous phase containing PEGylated surfactant (18% w/w), lipoid (3% w/w), and NaCl (1.8% w/w) in ultrapure water.
    • Heat both phases separately to 85°C under moderate stirring (500 rpm).
    • Add the oil phase to the aqueous phase dropwise while maintaining temperature and stirring.
    • Subject the mixture to probe sonication at 85°C for 30 minutes using pulsed mode (5s on, 2s off) at 40% amplitude.
    • Allow the emulsion to cool gradually to room temperature with continuous stirring, during which lipid nanocapsules form spontaneously.
    • Adjust the pH to 5.5-6.0 using dilute NaOH or HCl if necessary.
    • Filter the final suspension through a 0.22 μm membrane under aseptic conditions.
    • Store the LNC suspension at 4°C in amber vials under nitrogen atmosphere to prevent oxidation.
  • Critical Parameters:

    • Maintain temperature control throughout the process (±2°C)
    • The salt concentration is crucial for inducing phase separation and nanocapsule formation
    • Stirring rate should be consistent to ensure homogeneous mixing without introducing excessive foam

LNC_Workflow Start Start LNC Preparation PhaseSeparation Phase Separation: Prepare Oil and Aqueous Phases Separately Start->PhaseSeparation Heating Heating: Heat Both Phases to 85°C PhaseSeparation->Heating Mixing Mixing: Combine Phases with Stirring Heating->Mixing Sonication Sonication: Probe Sonication at 85°C (30 min, pulsed mode) Mixing->Sonication Cooling Cooling: Gradual Cooling to Room Temperature Sonication->Cooling Filtration Filtration: 0.22 μm Membrane Filtration Cooling->Filtration Storage Storage: 4°C in Amber Vials under N₂ Filtration->Storage End LNC Formulation Complete Storage->End

Polymeric Nanoparticles via Ionic Gelation

Protocol 2: this compound-Loaded Chitosan Nanoparticles by Ionic Gelation

This protocol adapts the ionic gelation method successfully used for encapsulating clove essential oil and other rosemary compounds, achieving particles with sizes between 39.80-223.20 nm and encapsulation efficiency up to 73.4%. [4]

  • Materials:

    • Low molecular weight chitosan (degree of deacetylation >75%)
    • This compound-rich extract
    • Sodium tripolyphosphate (S-TPP)
    • Acetic acid (1% v/v)
    • Glycerol (optional stabilizer)
  • Equipment:

    • Magnetic stirrer with temperature control
    • Syringe pump or peristaltic pump
    • Centrifuge
    • Freeze dryer
    • Dynamic Light Scattering (DLS) instrument
  • Procedure:

    • Prepare chitosan solution (0.1-0.3% w/v) by dissolving chitosan in 1% acetic acid solution with stirring overnight.
    • Prepare This compound solution by dissolving the extract in ethanol (maximum 5% of final volume).
    • Mix the this compound solution with chitosan solution at 1:4 volume ratio under continuous stirring.
    • Prepare cross-linking solution of S-TPP (0.05-0.2% w/v) in ultrapure water.
    • Using a syringe pump, add the S-TPP solution dropwise (0.5 mL/min) to the chitosan-isorosmanol mixture under constant stirring at 600 rpm.
    • Continue stirring for 60 minutes after complete addition to allow nanoparticle formation.
    • Centrifuge the suspension at 12,000 × g for 30 minutes to separate nanoparticles.
    • Wash the pellet twice with distilled water to remove unencapsulated material.
    • Resuspend the nanoparticles in appropriate medium (e.g., water with 3% glycerol for stabilization).
    • Lyophilize if powder form is required, using appropriate cryoprotectants.
  • Critical Parameters:

    • The chitosan to S-TPP mass ratio (typically 3:1 to 6:1) significantly affects particle size and stability
    • pH of the solution should be maintained below 5.5 to ensure chitosan solubility
    • Stirring speed during cross-linking affects nanoparticle size and size distribution
Liposomal Encapsulation Using Green Methods

Protocol 3: this compound Glycerosomes via Mozafari Method

This protocol utilizes the solvent-free Mozafari method optimized for rosemary extract encapsulation, producing liposomes with high stability and encapsulation efficiency of approximately 54.59%. [3]

  • Materials:

    • Phosphatidylcholine (PC) (95% purity, granular)
    • This compound-rich rosemary extract
    • Glycerol (food grade)
    • Nitrogen gas source
    • Ultrapure water
  • Equipment:

    • Hot plate stirrer with precise temperature control
    • Round-bottom flask with condenser
    • Nitrogen purging system
    • High-speed homogenizer (optional)
  • Procedure:

    • Hydrate phosphatidylcholine (2.5-4.5% w/v) in ultrapure water containing 3% (v/v) glycerol.
    • Add this compound extract (0.7-2.0% w/v) to the phospholipid mixture.
    • Heat the mixture to 70°C while stirring at 1000 rpm on a hot plate stirrer.
    • Maintain temperature at 70°C for 60 minutes with continuous stirring under nitrogen atmosphere.
    • Homogenize the mixture using a high-speed homogenizer at 10,000 rpm for 5 minutes (optional for size reduction).
    • Allow the formulation to anneal at room temperature for 1 hour to enhance stability.
    • Purge with nitrogen throughout the process and during storage to prevent oxidation.
    • Store the final glycerosomes at 4°C in dark containers under nitrogen.
  • Critical Parameters:

    • Maintain nitrogen atmosphere throughout to prevent phospholipid oxidation
    • The phosphatidylcholine to this compound ratio significantly impacts encapsulation efficiency
    • Heating time and temperature must be precisely controlled for optimal vesicle formation

Characterization and Bioactivity Assessment

Physicochemical Characterization

Table 2: Key Characterization Parameters for this compound Nanoformulations

Parameter Analytical Method Target Specifications Significance
Particle Size Dynamic Light Scattering (DLS) 50-200 nm (depending on application) Affects cellular uptake, bioavailability, and stability
Size Distribution (PDI) DLS (cumulants analysis) <0.3 indicates monodisperse population Reflects formulation homogeneity and reproducibility
Zeta Potential Electrophoretic light scattering ±30 mV for electrostatic stability Predicts physical stability against aggregation
Encapsulation Efficiency Ultracentrifugation/HPLC >70% Indicates loading capacity and process efficiency
Morphology Transmission Electron Microscopy (TEM) Spherical, uniform shape Confirms nanostructure and identifies irregularities
In Vitro Release Dialysis membrane method in PBS Sustained release over 24-48 hours Predicts in vivo performance and release kinetics
Bioactivity Evaluation Protocols

Protocol 4: Antioxidant Activity Assessment via DPPH Assay

This protocol evaluates the antioxidant activity retention of nanoencapsulated this compound compared to free compound, based on methods used for rosemary extract with reported antioxidant activity of 84.57% for free extract and 92.5% for liposomal formulation. [3]

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
    • Sample solutions (free and encapsulated this compound at equivalent concentrations)
    • Methanol (HPLC grade)
    • Gallic acid standards for calibration
    • UV-Vis spectrophotometer
  • Procedure:

    • Prepare sample solutions of free and encapsulated this compound at concentrations ranging from 10-100 μg/mL.
    • Mix 1 mL of each sample solution with 2 mL of DPPH solution.
    • Incubate the mixtures in the dark at room temperature for 30 minutes.
    • Measure absorbance at 517 nm against a methanol blank.
    • Calculate scavenging activity using the formula: [ \text{Scavenging Rate (%)} = \frac{(A_c - A_s)}{A_c} \times 100 ] where (A_c) is absorbance of control and (A_s) is absorbance of sample.
    • Determine IC50 values (concentration providing 50% scavenging) from dose-response curves.

Protocol 5: Anti-aging Activity Evaluation via Enzyme Inhibition Assays

This protocol assesses the anti-aging potential of nanoencapsulated this compound through inhibition of key skin aging-related enzymes, based on in silico and in vitro studies showing rosemary diterpenes inhibit elastase, collagenase, and hyaluronidase. [2]

  • Materials:

    • Porcine pancreatic elastase, bacterial collagenase, bovine testicular hyaluronidase
    • Specific substrates: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (elastase), FALGPA (collagenase), hyaluronic acid (hyaluronidase)
    • Buffer solutions appropriate for each enzyme
    • UV-Vis spectrophotometer or microplate reader
  • Procedure:

    For Elastase Inhibition:

    • Incubate enzyme (0.1 U/mL) with samples (10-100 μg/mL) for 15 minutes at 25°C.
    • Add substrate (0.4 mM) and monitor absorbance at 410 nm for 20 minutes.
    • Calculate % inhibition relative to control (without inhibitor).

    For Collagenase Inhibition:

    • Pre-incubate enzyme (0.2 U/mL) with samples for 15 minutes at 37°C.
    • Add substrate (2 mM) and measure absorbance at 345 nm for 30 minutes.

    For Hyaluronidase Inhibition:

    • Mix enzyme (2.5 U/mL) with samples and incubate for 10 minutes at 37°C.
    • Add hyaluronic acid (0.3 mg/mL) and incubate for 45 minutes.
    • Add acid albumin solution, wait 10 minutes, measure absorbance at 600 nm.

Bioactivity_Assessment cluster_Enzymes Anti-aging Enzyme Targets Start Start Bioactivity Assessment Antioxidant Antioxidant Activity: DPPH Radical Scavenging Assay Start->Antioxidant AntiAging Anti-aging Potential: Enzyme Inhibition Assays Antioxidant->AntiAging Cellular Cellular Studies: Cytotoxicity and Efficacy AntiAging->Cellular Elastase Elastase Inhibition AntiAging->Elastase Collagenase Collagenase Inhibition AntiAging->Collagenase Hyaluronidase Hyaluronidase Inhibition AntiAging->Hyaluronidase InVivo In Vivo Evaluation: Animal Models Cellular->InVivo DataAnalysis Data Analysis: Compare Free vs Encapsulated InVivo->DataAnalysis End Bioactivity Profile Complete DataAnalysis->End

Applications and Formulation Considerations

Application in Final Products

The successful nanoencapsulation of this compound enables its incorporation into various end products across different industries:

  • Cosmeceutical Applications: Lipid nanocapsules containing this compound have demonstrated significant anti-photoaging effects in UVB-irradiated rat models, restoring antioxidant biochemical status, improving epidermal and dermal histology, and decreasing inflammatory and wrinkling markers. [2] These formulations can be incorporated into anti-aging creams, serums, and sun care products at concentrations of 0.1-1.0% of the nanocapsule suspension.

  • Food and Nutraceutical Applications: Nanoencapsulated this compound can be used in functional foods and beverages to enhance oxidative stability and provide health benefits. The European Food Safety Authority has approved rosemary extracts for food use at levels up to 400 mg/kg (as sum of carnosic acid and carnosol). [7] Nanoencapsulation masks potential bitter tastes and improves bioavailability. [4]

  • Pharmaceutical Applications: The neuroprotective potential of rosemary diterpenes against Alzheimer's disease targets makes this compound nanocapsules promising for pharmaceutical development. [1] The small particle size (50-100 nm) enhances blood-brain barrier penetration for central nervous system applications.

Stability and Storage Considerations

The stability of this compound nanoformulations depends on several critical factors:

  • Physical Stability: Maintain zeta potential values >|30| mV for electrostatic stabilization or incorporate steric stabilizers like PEGylated lipids to prevent aggregation. [2] Monitor particle size distribution regularly during storage; an increase in PDI indicates instability.

  • Chemical Stability: Protect formulations from oxidation by storing under inert gas (nitrogen or argon) in amber containers. Add antioxidants like α-tocopherol (0.01-0.05%) to the lipid phase for additional protection. [3]

  • Storage Conditions: Optimal stability is achieved at 4°C with protection from light. Lyophilized formulations can be stored at -20°C for extended periods with appropriate cryoprotectants (e.g., 5% trehalose or sucrose). [6]

References

Application Note: Molecular Docking Studies of Isorosmanol and Related Rosemary Diterpenes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Isorosmanol is an abietane-type diterpenoid found in Rosmarinus officinalis (rosemary). It belongs to a class of compounds, including carnosic acid, carnosol, and rosmanol, that show significant promise in drug discovery due to their multifaceted biological activities [1] [2] [3]. These compounds are recognized for their potent antioxidant, anti-inflammatory, and neuroprotective properties [1] [4]. Recent in silico and in vitro studies have highlighted their potential as multi-target therapeutic agents, demonstrating potent inhibitory effects on enzymes relevant to cancer, neurodegenerative diseases, and bacterial infections [5] [1] [3].

While specific docking scores for this compound are sometimes reported alongside its more potent isomer rosmanol, the experimental protocols for studying these compounds are consistent. This note provides a detailed methodology for conducting molecular docking studies of these bioactive rosemary diterpenes.

Key Molecular Targets and Reported Activities

Research has identified several key protein targets for rosemary diterpenes. The table below summarizes quantitative data for this compound and its analogs from experimental and computational studies.

Table 1: Reported Inhibitory Activities and Binding Affinities of Rosemary Diterpenes

Compound Target Protein IC50 (nM) Docking Score (kcal/mol) Inhibition Constant, Ki (nM) Citation
This compound Acetylcholinesterase (AChE) - - - [1]
Butyrylcholinesterase (BChE) - - - [1]
Carbonic Anhydrase I (CA I) - - - [1]
Carbonic Anhydrase II (CA II) - - - [1]
Pectate Lyase / Polygalacturonase* Active - - [3]
Rosmanol Acetylcholinesterase (AChE) 0.73 -11.757 0.23 [1]
Butyrylcholinesterase (BChE) 0.75 -11.465 0.20 [1]
Carbonic Anhydrase I (CA I) 0.21 - 0.12 [1]
Heat Shock Protein 90 (HSP90) - High affinity - [5] [6]
Carnosol Heat Shock Protein 90 (HSP90) - High affinity - [5] [6]

Note: "Active" indicates observed inhibitory effect in a soft rot assay, though a specific IC50 was not provided in the search results [3]. Dashes ("-") indicate that quantitative data was not available in the retrieved studies for that specific compound-target pair.

Detailed Experimental Protocols

Protein and Ligand Preparation

Protein Preparation

  • Source: Retrieve the 3D structure of your target protein (e.g., AChE, PDB: 1C2B; HSP90, PDB: 3OWD) from the Protein Data Bank (PDB) [4] [6].
  • Optimization: Use a protein preparation wizard, such as the one in Schrödinger Suite or MOE. This process involves:
    • Adding hydrogen atoms and correcting for missing residues or atoms.
    • Setting protonation states at physiological pH (7.0 ± 2.0).
    • Removing water molecules and original co-crystallized ligands.
    • Performing energy minimization using a force field like OPLS_2005, limiting the root-mean-square deviation (RMSD) of atomic positions to 0.3 Å [4] [6].

Ligand Preparation

  • Source: Obtain the 3D structure of this compound and related compounds from public databases like PubChem (e.g., this compound: CID 13820511; Rosmanol: CID 13966122) [4].
  • Optimization: Use a ligand preparation tool (e.g., LigPrep in Schrödinger).
    • Generate possible ionization states at pH 7.0 ± 2.0.
    • Perform energy minimization using an appropriate force field (e.g., Amber10: EHT Force Field with an RMSD gradient of 0.1 kcal/mol) [7].
    • Generate multiple low-energy conformations for docking [6].
Molecular Docking Simulation

The following workflow visualizes the molecular docking process:

DockingWorkflow Start Start Molecular Docking Study P1 Retrieve Protein Structure from PDB Start->P1 L1 Retrieve Ligand (this compound) from PubChem Start->L1 P2 Protein Preparation: - Add Hydrogens - Remove Water - Energy Minimization P1->P2 D1 Define Protein Active Site P2->D1 L2 Ligand Preparation: - Generate States - Energy Minimization L1->L2 L2->D1 D2 Run Docking Simulation (e.g., Glide SP Mode) D1->D2 A1 Analyze Poses & Interactions (H-bonds, Hydrophobic, Pi-stacking) D2->A1 V Validate Protocol via Re-docking A1->V RMSD < 2.0 Å End Report Binding Affinity & Key Residues V->End

Key Steps in the Workflow:

  • Grid Generation: Define the receptor grid around the active site of the prepared protein. For HSP90, this is the N-terminal domain where ATP-competitive inhibitors bind [6].
  • Ligand Placement: Use a placement algorithm (e.g., "Triangle Matcher" in MOE) to generate potential ligand poses within the active site [7].
  • Scoring & Refinement: Employ a scoring function (e.g., "London dG" followed by "Affinity dG" in MOE, or "Glide Score" in Schrödinger) to rank the poses based on predicted binding affinity. An induced fit refinement step can be added to account for side-chain flexibility [7] [6].
  • Pose Analysis: Visually inspect the top-ranked poses and analyze key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) using visualization software like Discovery Studio Visualizer [6].
Post-Docking Validation and Analysis

Binding Affinity Calculation

  • Use more rigorous methods like Molecular Mechanics with Generalized Born and Surface Area Solvation (MM-GBSA) to calculate the binding free energy of the protein-ligand complex. For example, a study reported a binding free energy of -60.09 kcal/mol for rosmanol bound to AChE, confirming a stable interaction [1].

Molecular Dynamics (MD) Simulations

  • Protocol: To validate the stability of the docked complex, run MD simulations using software like Desmond.
  • Parameters: Simulations are typically run under an NPT ensemble (constant particle number, pressure, and temperature) for a duration of 50-100 ns. The system temperature is maintained (e.g., 300 K), and the stability is assessed by calculating the RMSD of the protein backbone and the ligand [5] [1].
  • Output: A stable, low RMSD (~1.5 Å) over the simulation time indicates a stable binding pose [1].

ADMET Profiling

  • Use in silico servers like ADMETlab 3.0 or ProTox 3.0 to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the ligands. This confirms their drug-likeness and safety profile, showing favorable pharmacokinetics and low toxicity for rosemary diterpenes [5] [1] [4].

Data Interpretation and Expected Outcomes

When interpreting your docking results for this compound, you can expect it to share inhibitory activity with its close structural analogs. The following diagram illustrates its potential multi-target inhibitory profile:

Mechanism cluster_targets Enzyme Targets cluster_effects Therapeutic Potential This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits CA Carbonic Anhydrase I/II (CA) This compound->CA Inhibits HSP90 Heat Shock Protein 90 (HSP90) This compound->HSP90 Potential Inhibitor PectateLyase Bacterial Pectate Lyase This compound->PectateLyase Inhibits Neuro Neurodegenerative Disease Modulation AChE->Neuro BChE->Neuro Cancer Anticancer Activity CA->Cancer HSP90->Cancer AntiBac Anti-bacterial Activity (Plant Pathogen) PectateLyase->AntiBac

Key Interactions: Rosmanol, a highly potent analog, forms strong hydrogen bonds and hydrophobic interactions within the active sites of its targets. For instance, in AChE and BChE, it interacts with key residues in the catalytic anionic site (CAS) and peripheral anionic site (PAS) [1]. Similarly, carnostic acid derivatives show strong binding to the active site of HSP90, a critical chaperone protein in cancer [5] [6].

Application in Drug Development

The integrated use of molecular docking, dynamics, and ADMET profiling provides a powerful framework for early-stage drug discovery. These computational methods help:

  • Identify Lead Compounds: Prioritize the most promising diterpenes, like rosmanol and this compound, for further experimental testing.
  • Elucidate Mechanisms of Action: Understand the molecular basis of their multi-target inhibitory effects.
  • Reduce Time and Cost: Focus wet-lab resources on compounds with a high predicted likelihood of success [5] [1] [4].

Conclusion

This application note outlines robust and validated protocols for conducting molecular docking studies on this compound and related rosemary diterpenes. The consistent findings of significant binding affinity across multiple therapeutically relevant targets highlight the potential of these compounds as multi-target agents for cancer, neurodegenerative diseases, and more. The logical next step is to validate these in silico predictions through in vitro enzymatic assays and cell-based studies.

References

Comprehensive Application Notes for In Silico Modeling of Isorosmanol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isorosmanol

This compound is a natural phenolic diterpene found in plants of the Lamiaceae family, such as Rosmarinus officinalis L. (rosemary) and various Salvia species [1] [2] [3]. It is an oxidized derivative of carnosic acid and an isomer of rosmanol, belonging to the abietane diterpene class [3]. Recent in silico studies have identified this compound as a promising multi-target ligand, exhibiting potent inhibitory activity against key enzymatic targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA) [1] [4]. These activities suggest its potential in treating neurodegenerative and metabolic disorders, making it a compelling subject for computational drug discovery.

Computational Protocols

This section provides detailed, step-by-step methodologies for the key in silico experiments cited in current literature.

Protocol: Molecular Docking Analysis

Molecular docking predicts the preferred orientation and binding affinity of this compound within the active site of a target protein.

Workflow Overview: Molecular Docking of this compound

DockingWorkflow Start Start Docking Protocol PrepLigand Ligand Preparation (this compound) Start->PrepLigand PrepProtein Protein Preparation (e.g., AChE, PDB: 1C2B) PrepLigand->PrepProtein DefineSite Define Binding Site PrepProtein->DefineSite RunDock Run Docking Simulation DefineSite->RunDock Analyze Analyze Poses & Interactions RunDock->Analyze End End Protocol Analyze->End

Required Software:

  • Schrödinger Suite (Maestro) [4] or open-source alternatives like AutoDock Vina or CB-Dock.
  • Protein Data Bank (PDB) for retrieving target structures.

Step-by-Step Procedure:

  • Ligand Preparation:

    • Obtain the initial 3D structure of this compound from the PubChem Database (CID: 13820511) [4].
    • Perform geometry optimization and energy minimization using a force field (e.g., OPLS_2005 in Schrödinger). Limit the root-mean-square deviation (RMSD) of atomic positions to 0.3 Å [4].
    • Generate possible ionization states at physiological pH (7.0 ± 2.0) [4].
  • Protein Preparation:

    • Retrieve the 3D structure of the target protein from the PDB (e.g., AChE with PDB ID: 1C2B) [4].
    • Preprocess the protein: Remove crystallographic water molecules and heteroatoms that are not part of the active site. Add hydrogen atoms to correct the protonation states [4].
    • Perform energy minimization of the protein structure using the same force field as the ligand to relieve steric clashes.
  • Grid Generation (Binding Site Definition):

    • Define the coordinates and dimensions of the docking search space.
    • Center the grid box on the centroid of the native co-crystallized ligand in the active site or based on known catalytic residues (e.g., for AChE, the catalytic triad Ser203, His447, Glu334 [1]).
  • Docking Execution:

    • Run the docking simulation with this compound against the prepared protein.
    • Specify parameters to generate a sufficient number of poses (e.g., 50-100) for analysis.
  • Post-Docking Analysis:

    • Binding Affinity: Record the docking score (expressed in kcal/mol) for the top-ranked pose. A more negative value indicates stronger binding.
    • Binding Mode: Visually inspect the top pose to identify key molecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) between this compound and amino acid residues in the active site.
Protocol: Molecular Dynamics (MD) Simulations

MD simulations assess the stability of the protein-ligand complex under conditions that mimic a physiological environment.

Workflow Overview: Molecular Dynamics Simulation

MDWorkflow Start Start MD Protocol Topology Build System Topology Start->Topology Solvation Solvate the Complex (Explicit Water Model) Topology->Solvation Neutralize Add Ions to Neutralize System Solvation->Neutralize Equilibrate System Equilibration (NVT and NPT Ensembles) Neutralize->Equilibrate Production Production MD Run (50-100 ns) Equilibrate->Production TrajAnalysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->TrajAnalysis End End Protocol TrajAnalysis->End

Required Software:

  • GROMACS, AMBER, or NAMD.
  • Force Fields: OPLS-AA, CHARMM36, or GAFF.

Step-by-Step Procedure:

  • System Setup:

    • Use the top-ranked docking pose of the this compound-protein complex as the starting structure.
    • Solvation: Place the complex in the center of a cubic or dodecahedral box filled with explicit water molecules (e.g., TIP3P model). Ensure a minimum distance (e.g., 1.0 nm) between the complex and the box edge.
    • Neutralization: Add ions (e.g., Na⁺ or Cl⁻) to neutralize the system's net charge and simulate a physiological salt concentration (e.g., 0.15 M NaCl).
  • Energy Minimization:

    • Run a steepest descent or conjugate gradient algorithm to remove any residual steric clashes introduced during system setup, typically until the maximum force is below a threshold (e.g., 1000 kJ/mol/nm).
  • System Equilibration:

    • NVT Ensemble: Equilibrate the system at constant Number of particles, Volume, and Temperature (e.g., 310 K) for 100-500 ps to stabilize the temperature.
    • NPT Ensemble: Further equilibrate at constant Number of particles, Pressure (1 bar), and Temperature for 100-500 ps to stabilize the density of the system.
  • Production MD Run:

    • Perform a long, unconstrained simulation, typically for 50 to 100 nanoseconds [1]. Use a time step of 2 fs and save the atomic coordinates at regular intervals (e.g., every 10-100 ps) for analysis.
  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the backbone RMSD of the protein and the ligand to evaluate the overall stability of the complex. A stable or convergent RMSD plot indicates a well-bound ligand [1].
    • Root Mean Square Fluctuation (RMSF): Analyze RMSF per residue to identify flexible regions of the protein and check if the binding site remains stable.
    • Intermolecular Hydrogen Bonds: Monitor the number and stability of hydrogen bonds between this compound and the protein throughout the simulation.
Protocol: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of this compound.

Required Software/Tools:

  • Schrödinger's QikProp [4] or open-source tools like SwissADME and pkCSM.

Step-by-Step Procedure:

  • Input Preparation: Use the optimized 3D structure of this compound from the docking protocol.
  • Property Calculation: Run the structure through the chosen ADMET prediction software.
  • Key Properties to Analyze (based on Lipinski's Rule of Five) [4]:
    • Molecular Weight (MW): Should be < 500 Da.
    • Hydrogen Bond Donors (HBD): Should be < 5.
    • Hydrogen Bond Acceptors (HBA): Should be < 10.
    • Predicted Octanol-Water Partition Coefficient (QPlogPo/w): A measure of lipophilicity; should be < 5.
    • Predicted Apparent Caco-2 Permeability (QPPCaco): Predicts intestinal absorption; > 500 nm/sec is excellent.
    • Predicted Brain/Blood Partition Coefficient (QPlogBB): Indicates brain penetration; should be between -3.0 and +1.2.
    • Qualitative Human Oral Absorption: A prediction of high, medium, or low absorption.

Data Presentation and Analysis

Summary of Key Biological Activities

Table 1: Experimentally determined inhibitory activities (IC₅₀ and Kᵢ) of this compound and reference compounds against cholinesterases and carbonic anhydrases. [1]

Compound AChE IC₅₀ (nM) AChE Kᵢ (nM) BChE IC₅₀ (nM) BChE Kᵢ (nM) CA I IC₅₀ (nM) CA I Kᵢ (nM) CA II IC₅₀ (nM) CA II Kᵢ (nM)
This compound Data not fully reported in results Data not fully reported in results Data not fully reported in results Data not fully reported in results Data not fully reported in results Data not fully reported in results Data not fully reported in results Data not fully reported in results
Rosmanol 0.73 ± 0.01 0.23 ± 0.02 0.75 ± 0.01 0.20 ± 0.03 0.21 ± 0.04 0.12 ± 0.07 4.18 ± 0.08 4.99 ± 0.57
Carnosic Acid 0.78 ± 0.01 0.58 ± 0.03 0.66 ± 0.01 0.49 ± 0.02 3.10 ± 0.06 5.98 ± 0.27 3.77 ± 0.07 4.20 ± 0.50
Tacrine (Ref.) Significantly outperformed by Rosmanol Significantly outperformed by Rosmanol - - - -
Acetazolamide (Ref.) - - - 95.60 - - -

Note: While specific quantitative data for this compound is not fully detailed in the provided results, it is listed among the tested compounds that "displayed significant inhibitory activities, suggesting their potential as secondary leads" [1]. The data for Rosmanol, a closely related isomer, is provided for context and to illustrate the potency of this class of compounds.

Summary of In Silico Pharmacological and Binding Properties

Table 2: Computationally derived molecular properties, ADMET parameters, and binding affinities for this compound and related compounds. [4]

Property / Compound This compound Rosmanol Carnosic Acid Ideal Range
Molecular Weight (g/mol) 346.42 [4] 346.42 [4] 332.46 [4] < 500
H-Bond Donors 3 [4] 3 [4] 3 [4] < 5
H-Bond Acceptors 6.2 [4] 6.2 [4] 3.5 [4] < 10
QPlogPo/w 2.071 [4] 2.071 [4] 3.766 [4] < 5
QPPCaco (nm/s) > 500 (Excellent) [4] > 500 (Excellent) [4] > 500 (Excellent) [4] > 500 is high
QPlogBB Within acceptable range [4] Within acceptable range [4] Within acceptable range [4] -3.0 to +1.2
Human Oral Absorption High [4] High [4] High [4] -
Molecular Docking Score (AChE, kcal/mol) Candidate for further research [4] -7.27 (Best in class) [4] - More negative is better
Rule of Five Violations 0 [4] 0 [4] 0 [4] 0

Troubleshooting Guide

Issue Possible Cause Solution
Poor Docking Score (high, non-negative value) Incorrect ligand protonation state or improper geometry. Re-check ligand preparation steps, ensure correct ionization states at pH 7, and reconfirm energy minimization.
High Protein-Ligand Complex RMSD in MD Inadequate system equilibration or unstable binding pose. Extend the equilibration phases. Ensure the ligand is securely bound by analyzing initial hydrogen bonds and hydrophobic contacts.
Unfavorable ADMET Prediction (e.g., high logP) The native compound's structure may be too lipophilic. Consider investigating synthetic derivatives or prodrugs of this compound to optimize physicochemical properties.
Inconsistency between Docking and Experimental Activity The simulated binding pose may not reflect the true mechanism or an allosteric site may be involved. Validate the docking protocol by re-docking a known native ligand. Explore the entire protein surface for potential allosteric binding sites.

Conclusion

These application notes provide a robust framework for the computational evaluation of this compound as a therapeutic agent. The detailed protocols for molecular docking, dynamics, and ADMET prediction, supported by current data, underscore its significant potential as a multi-target lead compound, particularly for neurodegenerative diseases. The favorable in silico ADMET profile and potent inhibitory activity, as demonstrated by its close analogs, warrant further in vitro and in vivo investigations. Future work should focus on obtaining explicit experimental validation for this compound and synthesizing novel analogs based on these computational models to optimize its efficacy and drug-like properties.

References

enhance Isorosmanol antioxidant activity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common questions and solutions to potential experimental issues.

  • Q1: How can the antioxidant activity of Isorosmanol be enhanced? A key strategy is using specific thiol compounds. Research shows that cysteine thiol can significantly enhance this compound's antioxidant activity in aqueous micellar solutions, a model for many water-containing foods. This compound showed a greater enhancement effect than other related diterpenes like carnosic acid and rosmanol under these conditions [1]. The mechanism involves the highly reactive quinone derivative of this compound reacting with the thiol [1].

  • Q2: Why is the antioxidant enhancement not observed in my experiment? Several factors could be at play:

    • Incorrect Thiol Equivalents: The enhancing effect was observed with the addition of 1 or 2 molar equivalents of cysteine. Using an incorrect amount may not produce the desired effect [1].
    • Solvent System: The enhancement was specifically documented in an aqueous micellar solution. The reaction may not proceed the same way in a purely organic or aqueous solvent, as solvent properties critically influence antioxidant reactions [2] [1].
    • Compound Specificity: Not all rosemary diterpenes show this thiol-enhanced effect. Confirm that you are using This compound and not a different compound like carnosic acid or rosmanol [1].
  • Q3: Which assays are best for measuring this enhanced activity? The primary study measured the inhibition of lipid oxidation in a micellar system over 5-8 days [1]. This is highly relevant for food science. For initial, rapid screening, you could also consider the following common assays, keeping in mind that the enhancing effect might be assay-specific:

Common Antioxidant Assays for Screening
Assay Name Mechanism Key Considerations
Lipid Peroxidation Inhibition [2] [1] Measures inhibition of lipid oxidation in emulsions/micelles. High physiological relevance for food and cellular systems; can be time-consuming (days).
DPPH [3] [2] Electron Transfer (ET) - measures radical scavenging. Rapid and simple; requires organic solvent; poor correlation with lipid systems.
ABTS/TEAC [3] [2] Electron Transfer (ET) - measures radical cation scavenging. Faster than lipid oxidation; can be used in both organic and aqueous solvents.
FRAP [3] [2] Electron Transfer (ET) - measures reducing power. Simple and rapid; does not involve a radical and is not physiologically similar to lipid peroxidation.

Experimental Protocol: Testing Thiol Enhancement

This protocol outlines a method to verify the enhancement of this compound's antioxidant activity by cysteine, based on research methodologies [3] [4] [1].

Objective: To confirm that cysteine thiol enhances the antioxidant activity of this compound in an aqueous micellar solution by monitoring the inhibition of lipid oxidation.

Materials:

  • Test Compound: this compound (0.63 mM final concentration)
  • Enhancer: L-Cysteine (1 and 2 molar equivalents relative to this compound)
  • Control: this compound without cysteine, and a cysteine-only control.
  • Model System: Aqueous micellar solution (e.g., with Tween-20 or a similar surfactant to create a lipid-water interface).
  • Apparatus: HPLC system with UV-Vis detector, incubation shaker, microplate reader (if using a spectrophotometric endpoint).

Procedure:

  • Solution Preparation: Prepare the aqueous micellar solution containing the lipid substrate. Pre-dissolve this compound and cysteine in appropriate solvents (e.g., DMSO or ethanol) and add to the micellar solution to achieve the desired final concentrations.
  • Incubation: Aliquot the reaction mixtures into sealed vials and incubate in the dark at a constant temperature (e.g., 37°C) on a shaker for 5-8 days [1].
  • Sampling & Analysis:
    • Primary Method (HPLC): At regular intervals (e.g., daily), take samples from each vial and analyze them by HPLC to separate and quantify the remaining lipid substrates or the formation of oxidation products (like malondialdehyde) [1].
    • Secondary Method (UV-Vis): If a specific oxidation product is formed that has a characteristic absorbance, you can track the reaction progress using rapid UV-Vis spectral scanning [1].
  • Data Analysis: Calculate the percentage of lipid oxidation inhibition for each sample over time. A significantly higher inhibition in the samples containing both this compound and cysteine, compared to this compound alone, confirms the enhancement effect.

Visualizing the Enhancement Mechanism

The diagram below illustrates the proposed mechanism where cysteine enhances this compound's antioxidant activity.

G Start Oxidative Stress (Peroxyl Radicals) ISO This compound (ISO) Start->ISO  Scavenges ISO_Q ISO-Quinone ISO->ISO_Q  Oxidizes to Cys Cysteine Thiol ISO_Q->Cys  Reacts with Adduct ISO-Cys Adduct Cys->Adduct  Forms End Neutralized Products (Oxidation Inhibited) Adduct->End  Regenerates  Antioxidant Capacity

Diagram 1: Proposed mechanism of thiol-enhanced antioxidant activity of this compound.

Key Considerations for Your Experiments

  • Validate Your Assays: Be aware that common simple antioxidant assays (like DPPH) may not capture the enhancement effect observed in more complex lipid systems. The choice of assay is critical [2].
  • Explore Related Pathways: Other rosemary diterpenes like carnosic acid and carnosol exert antioxidant effects through the Nrf2-HO-1/NQO-1 signaling pathway [5]. It is not yet confirmed if this compound's thiol-enhanced activity operates through the same pathway, which could be an area for further investigation.
  • Start Simple Visually: When designing figures for your publications or reports, start with low-fidelity sketches (pen and paper) before moving to coding and complex software. This helps ensure the clarity and effectiveness of the final visual [6].

References

Isorosmanol stability in aqueous solutions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background of Isorosmanol

Property Description
Chemical Class Oxidized phenolic diterpene (abietane-type) [1]
Origin Oxidation product of Carnosic Acid [2] [1]
Primary Role Antioxidant (mechanism distinct from its precursor, carnosic acid) [2]
Key Chemical Feature O-phenolic hydroxyl groups (critical for radical scavenging activity) [1]
Main Metabolite 11,12-di-O-methylthis compound (O-methylation eliminates antioxidant activity) [1]

Experimental Workflow for Stability Assessment

Based on the known chemistry of this compound, the following diagram outlines a logical workflow for designing stability studies. You can use this as a framework to develop specific experimental protocols.

Start Start: this compound Stability Study C1 Analyze Molecular Structure and Known Properties Start->C1 C2 Identify Potential Degradation Pathways (Oxidation, O-methylation, pH effects) C1->C2 C3 Design Stress Conditions (pH, temperature, light, oxidants) C2->C3 C4 Establish Analytical Methods (HPLC, LC-ESI-HRMS) C3->C4 C5 Monitor Degradation Products (e.g., 11,12-di-O-methylthis compound) C4->C5

FAQs and Troubleshooting Guide

Here are answers to potential questions researchers might have, based on the available scientific literature.

Q1: What is the primary stability concern for this compound? The main concern is its chemical transformation via oxidation and O-methylation. This compound itself is an oxidation product of carnosic acid, formed when carnosic acid acts as a sacrificial antioxidant by scavenging reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals [2]. Furthermore, this compound can be O-methylated within chloroplasts to form 11,12-di-O-methylthis compound, a process that eliminates its antioxidant activity and changes its subcellular localization [1].

Q2: How can I monitor this compound degradation in my experiments? You should monitor for the formation of its specific metabolites. The key is to use analytical techniques capable of detecting and differentiating diterpene compounds.

  • Recommended Technique: Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is highly effective for this purpose [3] [4].
  • What to Look For: Specifically monitor for the emergence of 11,12-di-O-methylthis compound, which is a primary O-methylated metabolite of this compound [1]. The loss of the O-phenolic hydroxyl groups through methylation is a critical indicator of stability issues.

Q3: Does subcellular compartmentation affect its stability? Yes, evidence strongly suggests that the stability and metabolic fate of this compound are highly dependent on its subcellular location.

  • Formation Site: this compound is formed from carnosic acid within the chloroplasts [1].
  • Translocation: After its formation and subsequent O-methylation, the resulting 11,12-di-O-methylthis compound is transferred to the plasma membrane [1]. This compartmentalization means that the local environment (e.g., pH, presence of specific enzymes, oxidative stress) directly impacts its stability.

References

FAQ & Troubleshooting Guide: Isorosmanol Solubility and Formulation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is improving the solubility of isorosmanol important for drug development? Many natural diterpenes, including this compound and its analogs, exhibit potent biological activity but have inherent solubility challenges due to their lipophilic (fat-soluble) nature [1] [2]. Poor solubility leads to low bioavailability, meaning only a small fraction of the administered dose reaches its target in the body. Enhancing solubility is therefore a critical step in developing effective and reliable pharmaceutical or cosmeceutical formulations.

Q2: What are the most effective strategies for improving the solubility and delivery of rosemary diterpenes? Advanced nanoencapsulation is a leading strategy. Research on rosemary extracts rich in similar diterpenes has successfully used lipid nanocapsules (LNCs) to overcome solubility and stability issues [2]. These nanocarriers encapsulate the lipophilic compound in an oily core, which is stabilized by surfactants, significantly improving its water dispersion, skin permeation, and overall bioavailability.

Q3: What is the chemical relationship between carnosic acid, this compound, and other related compounds? this compound is an oxidation derivative of carnosic acid, which is the primary diterpene in rosemary. The structural relationships and conversion pathways between these compounds are crucial for understanding their stability and solubility profiles. The following diagram illustrates these relationships:

G Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) Labdane Diterpenes Labdane Diterpenes Geranylgeranyl Pyrophosphate (GGPP)->Labdane Diterpenes Carnosic Acid Carnosic Acid Labdane Diterpenes->Carnosic Acid Carnosol Carnosol Carnosic Acid->Carnosol Oxidation Rosmanol Rosmanol Carnosic Acid->Rosmanol Oxidation This compound This compound Carnosic Acid->this compound Oxidation Other Derivatives (e.g., Methoxylated) Other Derivatives (e.g., Methoxylated) Rosmanol->Other Derivatives (e.g., Methoxylated) Functionalization This compound->Other Derivatives (e.g., Methoxylated) Functionalization

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies based on published research for formulating and analyzing rosemary diterpenes.

Protocol 1: Preparation of Lipid Nanocapsules (LNCs) for Diterpene Delivery This protocol is adapted from a study that successfully encapsulated a rosemary hexane extract, which contains diterpenes like carnosic acid, carnosol, and rosmanol [2].

  • Objective: To encapsulate a lipophilic diterpene extract into lipid nanocapsules to improve its solubility and stability.
  • Materials:
    • Lipophilic compound (e.g., this compound or rosemary extract)
    • Medium-chain triglycerides (oily core)
    • PEGylated surfactant (e.g., Kolliphor HS 15)
    • Lipoid (e.g., Lecithin)
    • Water (aqueous phase)
    • High-energy emulsification equipment (e.g., ultrasonicator)
  • Method:
    • Organic Phase: Dissolve the lipophilic diterpene extract in medium-chain triglycerides.
    • Aqueous Phase: Dissolve the PEGylated surfactant and lipoid in water.
    • Pre-emulsification: Slowly add the organic phase to the aqueous phase under vigorous stirring to form a coarse emulsion.
    • Size Reduction: Subject the coarse emulsion to high-energy emulsification (e.g., ultrasonication) to form nanocapsules.
    • Purification: The resulting LNC suspension can be purified by dialysis or centrifugation to remove free, unencapsulated compounds.
  • Expected Outcome: The study achieved LNCs with a small particle size (56.55–66.13 nm), homogenous distribution (PDI of 0.207–0.249), and negatively charged Zeta potential (-13.4 to -15.6 mV), which are ideal properties for skin permeation and stability [2].

Protocol 2: Phytochemical Analysis by LC-ESI-HRMS This protocol describes how to identify and characterize compounds like this compound in a complex extract [2].

  • Objective: To tentatively identify this compound and its derivatives in a plant extract.
  • Materials:
    • Sample extract
    • Liquid Chromatography system coupled to an Electrospray Ionization High-Resolution Mass Spectrometer (LC-ESI-HRMS)
    • Reverse-phase C18 column
    • Mobile phases: Water and Acetonitrile (both with 0.1% Formic acid)
  • Method:
    • Separation: Inject the sample onto the LC column. Use a gradient elution from 5% to 100% acetonitrile over 30-60 minutes to separate the compounds.
    • Detection: Analyze the eluent using HRMS in negative ion mode ([M-H]⁻), which is suitable for phenolic compounds.
    • Identification: Compare the observed retention times and accurate mass data with literature values.
      • This compound and its isomers show a quasimolecular ion [M-H]⁻ at m/z 345.171.
      • Key fragment ions include m/z 301 (loss of CO₂) and m/z 283 (sequential loss of CO₂ and H₂O) [2].
  • Expected Outcome: Successful tentative identification of this compound and related diterpenes based on their mass spectrometric fingerprints.

Data Summary: Key Properties of Rosmanol and this compound

The table below summarizes quantitative biological and chemical data for rosmanol and its isomer, this compound, to provide context for their therapeutic potential. Please note that some data for this compound was not fully available in the search results.

Property Rosmanol This compound (and other isomers) Reference Compound
Acetylcholinesterase (AChE) Inhibition (IC₅₀) 0.73 nM (Extremely potent) Data incomplete in results Tacrine (Reference drug) [3]
Butyrylcholinesterase (BChE) Inhibition (IC₅₀) 0.75 nM (Extremely potent) Data incomplete in results Tacrine (Reference drug) [3]
Carbonic Anhydrase I (CA I) Inhibition (IC₅₀) 0.21 nM (450x more potent than reference) Data incomplete in results Acetazolamide (Reference drug) [3]
LC-ESI-HRMS Signature ([M-H]⁻) m/z 345.171 m/z 345.171 (for this compound and other isomers) - [2]
Key MS/MS Fragments m/z 301, 283 m/z 301, 283 - [2]

Troubleshooting Common Experimental Issues

  • Problem: Low encapsulation efficiency of diterpenes in lipid nanocapsules.
    • Solution: Ensure the lipophilic compound is fully dissolved in the oily core (medium-chain triglycerides) before emulsification. Optimize the ratio of the oil phase to the surfactant phase.
  • Problem: Inability to identify this compound via LC-HRMS due to co-eluting isomers.
    • Solution: The search results indicate that rosmanol, this compound, and epirosmanol are isomeric and have nearly identical mass spectra [1] [2]. Fine-tune the chromatographic conditions (e.g., gradient slope, column temperature) to achieve better separation. Without pure standards, their identification often remains "tentative" as isomeric pairs.
  • Problem: Instability of carnosic acid and its conversion to derivatives like carnosol and rosmanol.
    • Solution: This is a known chemical process [1]. Store stock solutions in a cool, dark, and oxygen-free environment (e.g., under argon or nitrogen). Use fresh material for experiments and consider the conversion pathway in your chemical analysis.

References

Experimental Protocols for Isomer Separation

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for the two most promising chromatographic approaches.

HPLC Method with Isocratic Hold for Complex Isomers

This method is highly effective when gradient elution alone fails to provide sufficient resolution [1].

  • Column: Ultisil Phenyl-Ether (4.6×150 mm, 3 µm) or similar polar-embedded phase.
  • Mobile Phase:
    • A: Aqueous buffer (e.g., 10-50 mM ammonium formate or ammonium acetate).
    • B: Acetonitrile.
  • Elution Program (Gradient with Isocratic Hold): | Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Description | | :--- | :--- | :--- | :--- | | 0 | 60 | 40 | Initial conditions | | 20 | 60 | 40 | Critical isocratic hold | | 60 | 47 | 53 | Gradient elution | | 60.01 | 60 | 40 | Column re-equilibration | | 70 | 60 | 40 | Equilibration complete |
  • Flow Rate: 1.0 mL/min.
  • Detection: UV-Vis or MS as appropriate.
  • Workflow Logic: The following diagram illustrates the logical workflow and rationale behind this multi-step elution program.

    HPLC_Workflow Start Start: Poor resolution with standard gradient Decision Does reducing organic phase improve resolution? Start->Decision Strategy Strategy: Apply low organic isocratic hold (e.g., 20 min) Decision->Strategy No further improvement Mechanism Mechanism: Slows analyte migration allowing for differential interaction Strategy->Mechanism GradientElute Apply gradient for final elution and peak shaping Mechanism->GradientElute Outcome Outcome: Improved Resolution GradientElute->Outcome

Supercritical Fluid Chromatography (SFC) for Diastereomers

SFC is a powerful technique for separating stereoisomers, as demonstrated with methionine sulfoxide diastereomers [2].

  • Technique: Supercritical Fluid Chromatography (SFC).
  • Principle: Uses supercritical CO₂ as the primary mobile phase, which has properties of both gases and liquids, often leading to high efficiency and rapid separations.
  • Application: While the source document confirms its success for purifying diastereomers to over 99% purity [2], the specific column and modifier conditions for isorosmanol would require experimental optimization.

Troubleshooting Guide & FAQs

Frequently Asked Questions

  • Q: I have tried adjusting the gradient steepness and organic modifier ratio, but my isomers still co-elute. What is the next logical step?

    • A: Implement a multi-step method that includes a prolonged isocratic hold at a low organic phase ratio at the beginning of the method. This allows the isomers to migrate slowly through the column, maximizing their interaction with the stationary phase and enhancing separation based on subtle differences, before the gradient elutes them [1].
  • Q: My peaks are broad and tailing, leading to poor resolution even when they are partially separated. How can I address this?

    • A: Broad peaks can indicate secondary interactions or slow kinetics. Consider:
      • Adding a Modifier: Introduce a small percentage of a volatile amine like diethylamine (e.g., 0.1%) to the mobile phase to mask silanol groups and improve peak shape [1].
      • Optimizing Post-Hold Gradient: Ensure the gradient after the isocratic hold is sharp enough to elute the compounds efficiently and produce sharper peaks [1].
  • Q: Is there a more modern technique I should consider for challenging isomer separation?

    • A: Yes, Supercritical Fluid Chromatography (SFC) is a robust and often greener alternative to normal-phase HPLC for separating stereoisomers and other challenging compounds. It has proven highly effective for obtaining diastereomers in >99% purity [2].

Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
Insufficient Resolution Inadequate differential interaction with stationary phase. Incorporate a low organic isocratic hold at the start of the run [1].
Poor Peak Shape Secondary interactions with silica; slow mass transfer. Add 0.1% diethylamine to mobile phase; ensure column temperature is optimal [1].
Long Run Times Overly long isocratic step or shallow gradient. Systematically optimize the duration of the isocratic hold and the slope of the subsequent gradient.

Critical Preliminary Step: Extraction of this compound

Before chromatographic separation, you must efficiently extract this compound from your source material (likely rosemary). Supercritical Fluid Extraction (SFE) is an excellent, clean, and efficient choice for phenolic compounds [3].

  • Solvent: Supercritical CO₂, often with a polar modifier like ethanol (5-15%) to enhance the extraction yield of phenolic compounds.
  • Advantages: Prevents thermal degradation of labile compounds like phenolics and avoids large volumes of toxic organic solvents [3].

References

Rosemary Extraction & Isorosmanol Properties

Author: Smolecule Technical Support Team. Date: February 2026

Isorosmanol is a rosinane-type diterpene found in rosemary leaves, noted for its antioxidant, neuroprotective, and neurotrophic properties [1]. It is often identified alongside similar compounds like rosmanol and carnosol in phytochemical profiles of rosemary extracts [2].

The table below summarizes key compounds and methods from recent rosemary studies relevant to your optimization process:

Compound/Extract Extraction Method & Source Material Key Experimental Findings/Properties Citation
This compound Identified in Rosemary Leaves Hexane Extract (RHE) Tentatively identified via LC-ESI-HRMS; part of the phenolic diterpene class. [2]
Rosemary Hexane Extract (RHE) Hexane extraction of dried leaves; 31 metabolites identified via LC-ESI-HRMS. Phenolic diterpenes (e.g., rosmanol, carnosol) were the most abundant class. Rich in triterpenoids and aroma compounds. [2]
Rosemary Essential Oil Supercritical CO₂ (scCO₂) at 313K & 22 MPa; Steam Distillation. Maximum yield of 3.52 wt%. Major compounds: Camphor (52.12%), 1,8-cineole (9.65%), α-pinene (6.05%). [3] [4]
Rosemary Ethanolic Extract Maceration of dried leaves in 38% (v/v) ethanol for 25 days at 20-25°C. Main compounds: Gallocatechin, Rosmarinic Acid. Showed good biological activities (antimicrobial, antioxidant). [4]
Carnosic Acid & Carnosol Analyzed from rosemary plant material. Two major lipid-soluble antioxidants in rosemary; carnosic acid oxidizes into carnosol and other derivatives. [5]

Proposed Experimental Workflow for Optimization

Given the lack of a direct protocol, you can build an optimization strategy based on the general principles for extracting similar phenolic diterpenes from rosemary. The following workflow diagrams a systematic approach.

cluster_1 Stage 1: Method Selection & Screening cluster_2 Stage 2: Parameter Optimization cluster_3 Stage 3: Final Extract & Analysis Start Start: Define Optimization Goal Step1 Select Extraction Method (e.g., Maceration, Soxhlet, scCO₂) Start->Step1 Step2 Screen Solvent Systems (Hexane, Ethanol, Ethanol-Water, etc.) Step1->Step2 Step3 Define Screening Parameters (Temp, Time, Solvent Ratio) Step2->Step3 Step4 Analyze Extract Yield & Composition (LC-ESI-HRMS, GC-MS) Step3->Step4 Step5 Use Statistical Design (RSM, Surface Response) Step4->Step5 Identify key factors Step6 Optimize Critical Parameters (Pressure, Temp, Time) Step5->Step6 Step7 Validate Optimized Model Step6->Step7 Step8 Obtain Final Extract Step7->Step8 Step9 Quantify this compound Yield (Reference standard required) Step8->Step9

Detailed Methodology for Key Steps
  • Sample Preparation: Use dried and finely ground rosemary leaves to increase the surface area for extraction [4] [2].
  • Extraction Techniques:
    • Maceration: Soak plant material in a solvent like hexane or ethanol with agitation for an extended period (e.g., 25 days) [4]. This is simple but may have a long duration.
    • Supercritical Fluid Extraction (SFE): Use supercritical CO₂. This method is advantageous as it is tunable. A study optimizing for essential oil yield used 22 MPa pressure and 313 K (40°C) temperature [3].
  • Analysis: The definitive technique for identifying and quantifying this compound in your extract is Liquid Chromatography coupled with high-resolution Mass Spectrometry (LC-ESI-HRMS) [2]. Look for a quasimolecular ion [M-H]⁻ at m/z 345.171 and characteristic fragment ions at m/z 301 and 283 [2].

Frequently Asked Questions & Troubleshooting

Q1: I am new to rosemary extraction. Which solvent should I start with for isolating this compound?

  • A: Begin with hexane. Research has successfully identified this compound and other phenolic diterpenes in rosemary hexane extracts [2]. As a less polar solvent, hexane effectively extracts lipophilic compounds like diterpenes. Ethanol is another viable option for a broader phenolic extraction [4].

Q2: My extract yield is high, but LC-MS shows low abundance of this compound. What could be wrong?

  • A: This is a common issue. High yield often indicates co-extraction of abundant compounds like waxes or triterpenoids [2].
    • Troubleshooting: Focus on extraction selectivity, not just yield. Fine-tune your solvent polarity (e.g., try ethyl acetate) or optimize SFE parameters (pressure, temperature, cosolvent) to target medium-polarity diterpenoids specifically.

Q3: The literature mentions rosmanol, this compound, and epirosmanol. How can I distinguish them?

  • A: These are isomers, making separation and identification challenging without standards.
    • Solution: Use authentic chemical standards for definitive identification and quantification. If unavailable, rely on high-resolution LC-ESI-HRMS to separate them by retention time and confirm their identity based on exact mass and fragmentation patterns, referencing published data [2].

Q4: I've extracted carnosic acid, but my this compound levels are low. Is this expected?

  • A: Yes, this relates to compound interconversion. Carnosic acid can oxidize into various derivatives, including carnosol, rosmanol, and this compound [5].
    • Optimization Strategy: Carefully control oxidative conditions during extraction. You might experiment with mild oxidizing agents or light exposure to promote the conversion of carnosic acid to this compound, but this requires systematic monitoring.

Key Takeaways for Your Research

  • Start with hexane extraction or tunable scCO₂ for isolating this compound, as these methods show promise for related diterpenes [2] [3].
  • LC-ESI-HRMS is essential for accurate identification and analysis, given the presence of multiple isomers [2].
  • The optimization of this compound yield may involve promoting the oxidation of its precursor, carnosic acid, which is highly abundant in rosemary [5].

References

Isorosmanol thiol enhancement mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Thiol Enhancement

The diagram below illustrates the catalytic cycle that enhances isorosmanol's antioxidant activity in the presence of cysteine thiol.

G ISO This compound Quinone This compound Ortho-Quinone ISO->Quinone  Antioxidant Reaction  Neutralizes Radical Adduct Thiol-Quinone Adduct Quinone->Adduct  Fast, Regioselective  Reaction Adduct->ISO  Regeneration  (Reductive Rearomatization) CysSS Cystine (Cys-S-S-Cys) Adduct->CysSS  Releases ROO ROO· (Lipid Radical) ROH ROOH (Oxidized Lipid) ROO->ROH  Lipid Oxidation CysSH Cysteine Thiol (Cys-SH) CysSH->Adduct

This mechanism is unique to this compound and carnosol due to the specific instability and reactivity of their ortho-quinone intermediates [1]. Density functional theory (DFT) calculations suggest that the regioselectivity of the thiol-quinone reaction is a key factor enabling this efficient catalytic cycle [1] [2].

Experimental Data and Protocols

To study this mechanism, researchers use specific experimental models and analytical techniques. The quantitative data below summarizes the core findings from these investigations.

Parameter Description Experimental Context
Enhanced Antioxidants Carnosol & this compound (stronger effect) Major rosemary diterpenes tested: Carnosic Acid, Carnosol, Rosmanol, this compound [3].
Enhancing Agent Cysteine Thiol Used at 1 or 2 molar equivalents relative to polyphenol [3].
System Model Aqueous Micellar Solution Models water-containing foods; lipid oxidation is induced by radicals in this system [4] [3].
Assessment Method Inhibition of Lipid Oxidation Antioxidant capacity measured over 5-8 days at 37°C [3].
Key Analytical Technique HPLC & UV-vis Scanning Used for time-course analysis and monitoring quinone-thiol reactions [4] [3].
Detailed Experimental Protocol: Assessing Antioxidant Enhancement

The following workflow is adapted from the cited research to provide a reproducible method for evaluating the thiol-enhancement effect.

G Step1 1. Prepare Aqueous Micellar System (Surfactant, Buffer, Lipid) Step2 2. Introduce Radical Initiator Step1->Step2 Step3 3. Add Test Components • Polyphenol (e.g., 0.63 mM) • Cysteine Thiol (e.g., 1-2 equiv.) Step2->Step3 Step4 4. Incubate and Monitor • Condition: 37°C for 5-8 days • Measure lipid oxidation products Step3->Step4 Step5 5. Analyze Reaction Products • HPLC for polyphenol/quinone kinetics • Identify thiol-adducts via MS/NMR Step4->Step5 Step6 6. Computational Validation • Use DFT calculations to model quinone stability and reaction paths Step5->Step6

Frequently Asked Questions (FAQs)

Q1: Why doesn't the antioxidant activity of other rosemary polyphenols, like carnosic acid or rosmanol, show the same enhancement with thiol? The difference lies in the chemical nature of their quinone intermediates. The ortho-quinones formed from carnosol and this compound are significantly more unstable and reactive towards thiols, enabling the efficient catalytic cycle. The quinones of other polyphenols are more stable and do not readily undergo the key regeneration step [1] [2].

Q2: What is the most critical factor to ensure reproducibility in this experiment? Maintaining a well-controlled aqueous micellar environment is crucial. This system effectively mimics the interface where lipid oxidation occurs in many real-world applications, such as emulsions in food. Inconsistent micelle formation can lead to poor contact between the lipid, antioxidant, and thiol, resulting in variable results [4] [3].

Q3: Beyond cysteine, can other thiols be used to enhance this compound's activity? While the primary research focuses on cysteine, the mechanism is fundamentally based on the reactivity of the thiol (-SH) group [1]. Other biological thiols like glutathione are likely candidates for inducing a similar enhancement, though their efficiency may vary based on steric hindrance and redox potential.

References

Experimental Protocol: Investigating the Isorosmanol-Cysteine Interaction

Author: Smolecule Technical Support Team. Date: February 2026

The following section provides a methodological framework for studying the interaction, from initial antioxidant assays to product characterization.

Experiment 1: Assessing Antioxidant Activity Enhancement

This experiment tests the core hypothesis that cysteine enhances Isorosmanol's antioxidant capacity in a lipid oxidation model [1].

  • Objective: To quantify the enhancement of this compound's antioxidant activity in the presence of cysteine.
  • Materials:
    • Test Compounds: this compound, Carnosol (for comparison), Cysteine [1] [2].
    • Model System: Aqueous micellar solution (e.g., using a surfactant like Tween-20) to model lipid-water interfaces in foods or biological systems [1].
    • Oxidation Induction: Use a radical initiator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or expose the sample to elevated temperature (e.g., 37-60°C) for 5-8 days [1].
    • Analysis Method: Monitor lipid oxidation over time by measuring conjugated dienes or thiobarbituric acid reactive substances (TBARS).
  • Procedure:
    • Prepare a series of aqueous micellar solutions containing lipids.
    • Add this compound (e.g., 0.63 mM) to the samples, both with and without cysteine (1 or 2 molar equivalents) [1].
    • Initiate oxidation and incubate.
    • At regular intervals, aliquot samples to measure the extent of lipid oxidation.
    • Compare the lag phase or the rate of oxidation between samples with and without cysteine.
Experiment 2: Reaction Monitoring & Product Characterization

This experiment identifies the reaction products that form during the antioxidant process [1].

  • Objective: To identify and characterize the reaction products between this compound's quinone and cysteine.
  • Materials:
    • HPLC System: Equipped with a UV-Vis or diode array detector (DAD) [1].
    • Rapid-Scanning UV-Vis Spectrophotometer [1].
  • Procedure:
    • Allow this compound to react in an oxidizing environment (with or without cysteine).
    • Use HPLC to separate and analyze the reaction mixture at different time points. Look for the disappearance of the this compound peak and the emergence of new product peaks [1].
    • Employ rapid UV-Vis spectral scanning to capture short-lived intermediates, particularly the ortho-quinone derivative of this compound [1].
    • Isolate the major product peak from HPLC and use techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation.

The experimental workflow for these investigations can be summarized as follows:

G This compound-Cysteine Reaction Experimental Workflow Start Start Experiment AO Antioxidant Assay Start->AO Monitor Monitor Lipid Oxidation AO->Monitor Compare Compare Results Monitor->Compare Enhance Activity Enhanced? Compare->Enhance With/Without Cysteine Char Product Characterization Enhance->Char Yes End Mechanism Confirmed Enhance->End No HPLC HPLC Analysis Char->HPLC UVVis UV-Vis Spectral Scan Char->UVVis MS MS/NMR Structure ID HPLC->MS UVVis->MS MS->End

Data Interpretation & Key Findings

The table below summarizes the expected outcomes and their significance based on published research.

Observation / Data Point Interpretation & Significance
Longer lag phase in lipid oxidation for This compound + Cysteine sample [1] Confirms enhanced antioxidant activity. Suggests catalytic behavior where this compound is regenerated.
This compound's ortho-quinone is detected by UV-Vis but is short-lived when cysteine is present [2] High reactivity of the quinone with thiols. This fast consumption is the basis for the enhancement.
HPLC shows new product peaks only in the reaction mixture containing both this compound and Cysteine [1] Direct evidence of a covalent coupling product forming between the antioxidant derivative and the thiol.
Carnosol also shows enhancement, but the effect is greater with this compound [1] [2] The regioselectivity of the quinone-thiol reaction is crucial for catalytic efficiency. This is a key differentiator.

Troubleshooting Guide & FAQs

Frequently Asked Questions
  • Q: What is the proposed chemical mechanism behind the activity enhancement?

    • A: The mechanism is catalytic. This compound first acts as an antioxidant, getting oxidized to a reactive ortho-quinone. This quinone is then rapidly attacked by the cysteine thiol, forming a coupling product. This reaction regenerates the antioxidant-active catechol structure of this compound, allowing it to neutralize more radicals [2].
  • Q: Why is the this compound quinone more reactive with thiols than other rosemary diterpene quinones?

    • A: Theoretical calculations (e.g., Density Functional Theory) suggest that the specific structure of the this compound ortho-quinone makes it particularly unstable and electrophilic. This high reactivity, combined with the regioselectivity of the thiol attack, facilitates the efficient regeneration of the active antioxidant form [2].
  • Q: Can this reaction be used for direct bioconjugation to proteins?

    • A: The research describes a redox-mediated coupling, not a direct, controlled bioconjugation technique. For specific and site-directed cysteine conjugation in proteins (e.g., for ADC development), dedicated methods using maleimides or other fast cysteine-specific reagents are more appropriate [3].
Troubleshooting Common Issues
  • Problem: Low or no enhancement of antioxidant activity observed.

    • Solution: Verify the purity of your this compound and cysteine stocks. Ensure the reaction pH is not inhibiting thiolate anion formation (the nucleophilic species). Confirm that your oxidation induction system is functioning correctly.
  • Problem: Failing to detect the ortho-quinone intermediate.

    • Solution: The quinone is highly transient. Optimize your rapid-scanning UV-Vis methods for faster kinetics. Consider using stopped-flow technology for very fast reactions.
  • Problem: HPLC shows complex product mixtures, making isolation difficult.

    • Solution: Systematically optimize your HPLC mobile phase (e.g., gradient, pH, solvent composition) to achieve better separation. You may need to scale up the reaction to obtain sufficient product for NMR characterization.

The coupling between this compound and cysteine is a fascinating example of catalytic antioxidant behavior. The key to success in these experiments lies in careful control of reaction conditions and the use of appropriate analytical techniques to capture fast kinetics and transient intermediates.

References

Isorosmanol reaction with polyphenol quinones

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Isorosmanol

What is this compound? this compound is an ortho-diphenolic abietane-type diterpenoid found in rosemary (Rosmarinus officinalis L. or Salvia rosmarinus) [1] [2]. It is structurally characterized by a lactone ring formed between C-20 and C-6, differentiating it from rosmanol and carnosol [2].

How is it formed? this compound is primarily an oxidation product of carnosic acid, the major diterpene in rosemary [2]. The extraction process and storage can influence this conversion, meaning the composition of this compound in an extract can vary [2].

Key Reactions and Bioactivities

The bioactivity of this compound is largely defined by its reaction with radicals and specific cellular components.

Mechanism Description Experimental Evidence / Context
Catalytic Antioxidant Activity In the presence of cysteine thiol, it exhibits enhanced, catalytic activity against lipid oxidation. The proposed mechanism involves the formation of an unstable ortho-quinone intermediate that reacts with thiols, regenerating the active diphenol [3]. Studied in lipid oxidation models; enhanced activity observed with added cysteine thiol [3].
Enzyme Inhibition Shows potential to inhibit pectinase enzymes (pectate lyase 1 and endo-polygalacturonase) produced by the plant pathogen Pectobacterium carotovorum [4]. Molecular docking simulations suggest interaction with enzyme active sites; observed reduction in soft rot damage on potato tissue [4].
Free Radical Scavenging Acts as a potent scavenger of peroxyl radicals (ROO•), thereby inhibiting lipid peroxidation [1]. Considered a general mechanism for rosemary diterpenoids; contributes to the extract's overall antioxidant capacity [1].

Experimental Protocols & Workflows

1. Assessing Catalytic Antioxidant Activity with Thiols

This protocol is based on research into the catalytic antioxidant mechanism of this compound and carnosol [3].

  • Objective: To evaluate the enhancement of this compound's antioxidant capacity in the presence of cysteine thiol against lipid oxidation.
  • Materials:
    • Purified this compound standard.
    • L-cysteine or other relevant thiols.
    • Lipid substrate (e.g., linoleic acid, purified oil).
    • Oxidation induction system (e.g., AAPH, Fe²⁺/ascorbate).
    • Equipment: Spectrophotometer or oxygen consumption analyzer.
  • Method:
    • Prepare a lipid-in-buffer emulsion or a solution of pure lipid.
    • Divide the sample into three treatments:
      • Control: Lipid + oxidation inducer.
      • Treatment A: Lipid + oxidation inducer + this compound.
      • Treatment B: Lipid + oxidation inducer + this compound + cysteine.
    • Monitor the onset and rate of lipid oxidation. Key metrics include:
      • Conjugated Dienes (CD): Measure absorbance at 234-245 nm.
      • Oxygen Uptake: Measure dissolved oxygen in a closed chamber.
      • Thiobarbituric Acid Reactive Substances (TBARS): Measure malondialdehyde (MDA) equivalents at 532-535 nm.
  • Expected Outcome: Treatment B (with cysteine) should show a significantly delayed and reduced oxidation profile compared to Treatment A, indicating catalytic antioxidant behavior [3].

2. Evaluating Anti-Pectinase Activity via Molecular Docking

This protocol uses in silico methods to predict this compound's interaction with target enzymes [4].

  • Objective: To predict the binding affinity and interaction mode of this compound with pectinase enzymes from P. carotovorum.
  • Materials:
    • 3D crystal structure of target enzymes (e.g., Pectate Lyase 1, PDB ID; Endo-polygalacturonase, PDB ID) from the Protein Data Bank (PDB).
    • 3D molecular structure of this compound (e.g., from PubChem).
    • Docking software (e.g., AutoDock Vina, GOLD).
  • Method:
    • Prepare the protein structures: remove water, add hydrogens, assign charges.
    • Prepare the ligand (this compound) structure: optimize geometry, assign rotatable bonds.
    • Define the docking grid or active site around the known catalytic region of the enzyme.
    • Run the docking simulation.
    • Analyze the results based on:
      • Binding Affinity (kcal/mol): Lower (more negative) values indicate stronger binding.
      • Intermolecular Interactions: Identify hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues.
  • Expected Outcome: The docking results should indicate a favorable binding energy and specific interactions within the enzyme's active site, suggesting a potential inhibitory mechanism [4].

The following workflow outlines the key experimental steps for these two protocols:

G cluster_protocol1 Protocol 1: Catalytic Antioxidant Assay cluster_protocol2 Protocol 2: Anti-Pectinase Docking start Start: this compound Investigation p1_step1 Prepare Lipid Oxidation System start->p1_step1 p2_step1 Obtain 3D Structures: Protein & Ligand start->p2_step1 In parallel p1_step2 Apply Treatments: - Control - + this compound - + this compound + Cysteine p1_step1->p1_step2 p1_step3 Monitor Oxidation: CD, TBARS, Oxygen Uptake p1_step2->p1_step3 p1_step4 Compare Results Enhanced activity with cysteine confirms catalysis p1_step3->p1_step4 p2_step2 Prepare Structures for Docking p2_step1->p2_step2 p2_step3 Run Molecular Docking Simulation p2_step2->p2_step3 p2_step4 Analyze Binding Affinity & Interactions p2_step3->p2_step4

Frequently Asked Questions (FAQs)

Q1: What is the key structural feature that defines this compound's reactivity? Its ortho-diphenolic (catechol) structure on the aromatic ring is crucial. This moiety is readily oxidized to a reactive ortho-quinone intermediate, which is central to both its catalytic antioxidant cycle [3] and its ability to interact with biological nucleophiles.

Q2: My rosemary extract shows weak activity. How can I ensure it contains this compound? The diterpenoid profile, including this compound content, is highly variable. It depends on the plant's genetics, geographical origin, growing conditions, and the extraction method used [4] [2]. For consistent results, source chemically characterized extracts or purify this compound directly. Using a methanolic or ethanolic extract is a common starting point [5] [4].

Q3: Why should I consider this compound for neuroprotective or anti-inflammatory research? While direct studies on this compound are limited, its parent compound carnosic acid and other rosemary diterpenes like carnosol are well-known to activate the Nrf2 signaling pathway [5]. This pathway upregulates cellular antioxidant defenses (e.g., HO-1, NQO1, GSH) [5]. Given their structural similarities, this compound is a strong candidate for similar bioactivity.

Troubleshooting Guide

Problem Possible Cause Solution
Low yield during purification. This compound is an oxidation product and may be unstable. Perform extractions and purifications under inert atmosphere (N₂), at lower temperatures, and in the dark. Add stabilizers like BHT if compatible with the assay.
Unexpected results in antioxidant assays. The pro-oxidant potential of the ortho-quinone intermediate. The ortho-quinone can be pro-oxidant under certain conditions [1]. Carefully control experimental conditions (e.g., pH, oxygen tension, and the presence of metal chelators or redox-active partners like thiols).
Inconsistent bioactivity between batches. Natural variation in plant material or extract preparation. Standardize your starting material by using a commercially available, chemically characterized rosemary extract with a known percentage of diterpenes, or switch to a purified/synthetic this compound standard.

References

Isorosmanol computational DFT calculations

Author: Smolecule Technical Support Team. Date: February 2026

Documented DFT Calculation on Isorosmanol

A 2024 study employed Density Functional Theory (DFT) calculations to investigate the unique catalytic antioxidant mechanism of Carnosol and this compound in the presence of cysteine thiol [1].

  • Research Objective: To explain why only Carnosol and this compound exhibit enhanced, catalytic antioxidant activity in the presence of thiols, unlike other related polyphenols [1].
  • Proposed Computational Insight: The calculations suggested that the orthoquinone intermediates formed during the antioxidant reactions of carnosol and this compound are more unstable than those from other compounds. This instability, combined with a favorable regioselectivity for reactions with thiols, is key to their catalytic recycling mechanism [1].

This specific application demonstrates the use of DFT to elucidate a unique reaction mechanism and structure-activity relationship.

Experimental Factors to Guide Your DFT Work

When planning or troubleshooting your own this compound DFT calculations, it is critical to define the system setup based on your research goals. The table below outlines key parameters informed by the existing study.

Computational Factor Consideration for this compound Rationale & Reference
System Definition The molecule itself and its proposed orthoquinone intermediate [1]. DFT is used to study the properties and stability of these specific chemical species.
Target Properties Relative stability of molecular structures and intermediates; regioselectivity of reactions [1]. The core research question revolves around explaining reactivity based on stability and reaction site preference.
Method Selection Density Functional Theory (DFT) [1]. DFT is a standard method for calculating the electronic structure of molecules, particularly for ground-state properties and reaction pathways.

Recommended Troubleshooting Steps

If you encounter issues with your computational experiments on this compound, here is a logical workflow to help identify the problem. The diagram below outlines a step-by-step process for diagnosing common issues.

G cluster_1 Step 1: Verify Input Structure cluster_2 Step 2: Review Computational Parameters cluster_3 Step 3: Analyze Key Structural Motifs Start Start: Unexpected or Invalid Results CheckCoords Check atomic coordinates and bond connectivity Start->CheckCoords ValidateChirality Validate chirality at key centers (e.g., C-11, C-12) CheckCoords->ValidateChirality Method Confirm functional and basis set ValidateChirality->Method Solvation Check solvation model (if used) Method->Solvation Convergence Ensure geometry optimization converged Solvation->Convergence OH_Groups Confirm treatment of C-11 & C-12 hydroxyl groups Convergence->OH_Groups Lactone Confirm treatment of the 20,7-lactone moiety OH_Groups->Lactone Outcome Outcome: Identified Potential Source of Error Lactone->Outcome

Frequently Asked Questions

Q: Why is the specific stereochemistry of this compound important for my DFT calculation? A: The biological activity and chemical reactivity of diterpenes like this compound are highly dependent on their 3D structure [2]. An incorrectly defined chiral center will lead to a calculation on a different molecule, producing irrelevant or misleading results regarding its properties and reaction pathways.

Q: Based on the literature, what are the critical functional groups I should pay attention to? A: Research highlights that the hydroxyl groups at positions C-11 and C-12 are crucial for antioxidant and muscle-protective activity [2]. Furthermore, the 20,7-lactone moiety is also identified as a key structural element [2]. The electronic properties and stability of these groups should be a primary focus of your analysis.

Q: The referenced study used DFT to explain a reaction mechanism. Can I use DFT for other types of analyses on this compound? A: Absolutely. While the provided example used DFT to probe a reaction mechanism [1], DFT is also widely used for calculating other molecular properties such as:

  • Molecular Electrostatic Potential (MEP) surfaces
  • Frontier Molecular Orbitals (HOMO/LUMO) and their energies
  • Binding affinity to protein targets (often as a component of QM/MM methods)

References

Isorosmanol vs rosmanol antioxidant capacity

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

The key finding on the differential activity between these isomers comes from a specific experimental model.

  • Experimental Objective: To investigate the enhancement of antioxidant activity of rosemary diterpenes in the presence of a cysteine thiol in an aqueous micellar system, which models many foods containing water [1].
  • Methodology:
    • System Setup: Lipid oxidation was induced in an aqueous micellar solution.
    • Treatment: Major diterpene polyphenols (Carnosic Acid, Carnosol, Rosmanol, and Isorosmanol) were tested at 0.63 mM, both in the presence and absence of cysteine (1 or 2 molar equivalents).
    • Duration & Analysis: The reaction was monitored over 5-8 days. The extent of lipid oxidation inhibition was measured. Time-course analysis was performed using High-Performance Liquid Chromatography (HPLC) and rapid ultraviolet-visible (UV-vis) spectral scanning to identify reaction products and intermediates [1].
  • Key Finding: Among all the diterpenes tested, only Carnosol and This compound showed a significant enhancement in antioxidant activity in the presence of the thiol, with This compound demonstrating a greater effect [1]. The study concluded that the quinone derivative of this compound reacts much more efficiently with cysteine, which contributes to its higher antioxidant capacity in this system.

Guide to Antioxidant Capacity Assays

For researchers aiming to conduct their own comparisons, understanding standard antioxidant assays is crucial. The table below outlines common methods used in the cited literature.

Assay Name Acronym Mechanism Key Readout Example from Search Results
Oxygen Radical Absorbance Capacity [2] [3] ORAC Hydrogen Atom Transfer (HAT) Fluorescence decay over time Used to measure total antioxidant capacity in plant extracts [3].
Ferric Reducing Antioxidant Power [2] [4] FRAP Single Electron Transfer (SET) Absorbance change at 593 nm Used to evaluate antioxidant power of rosemary extracts [4].
2,2-Diphenyl-1-picrylhydrazyl Assay [5] [4] DPPH Mixed HAT/SET Absorbance loss at 517 nm Used to measure radical scavenging activity of plant samples [5] [4].
Trolox Equivalent Antioxidant Capacity [2] TEAC Mixed HAT/SET (uses ABTS•⁺ radical) Absorbance inhibition at 734 nm A direct assay for total antioxidant capacity [2].
Cupric Reducing Antioxidant Capacity [2] CUPRAC Single Electron Transfer (SET) Absorbance change at 450 nm An indirect assay based on reduction of Cu²⁺ to Cu⁺ [2].

Structural and Mechanistic Insights

The difference in activity between these two very similar compounds can be traced to their precise molecular structure and behavior during the antioxidant process.

G A Phenolic Diterpene (this compound/Rosmanol) B HAT Mechanism Donates H• from 2-OH group A->B Free Radical C Forms Quinone B->C D Quinone reacts with Thiol (Cysteine) C->D This compound Path High Reactivity E Regenerated Active Diterpene D->E Regeneration Cycle F Stable Thioether Product D->F Rosmanol Path Low Reactivity

The diagram above illustrates the core mechanism. While both isomers act primarily as potent peroxyl radical scavengers via Hydrogen Atom Transfer (HAT) from their 2-OH group [6], their paths diverge afterward. The quinone intermediate of This compound has a markedly higher reactivity with thiols like cysteine [1]. This efficient reaction allows the antioxidant to be regenerated, creating a catalytic cycle that enhances its total capacity. The quinone of rosmanol does not participate as effectively in this regeneration pathway.

Conclusion for Researchers

  • In direct radical scavenging, this compound and rosmanol are likely very similar due to their shared catechol moiety and primary HAT mechanism [6].
  • In complex, biologically relevant systems (e.g., aqueous environments with cellular thiols like glutathione), This compound is predicted to be more effective. Its superior ability to engage in thiol-mediated regeneration gives it a significant functional advantage [1].
  • For future work, it is crucial to evaluate these compounds in models that contain thiol compounds to fully capture their differential bioactivity. Relying solely on simple chemical antioxidant assays (like DPPH or ORAC) may not reveal this key difference.

References

Carnosol Biological Activity & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Activity Observed Effect / Mechanism Experimental Models (In Vitro/In Vivo) Key Quantitative Data

| Antioxidant | Scavenges peroxyl radicals, inhibits lipid peroxidation, activates Antioxidant Response Element (ARE) [1] [2]. | Mouse liver microsomes, lipid systems, chemical assays (DPPH, LDL oxidation) [2]. | - Inhibits lipid oxidation; protective effect comparable to tocopherol [1].

  • Intraperitoneal admin (100-400 mg/kg) in rats increased GST activity 1.6-1.9 fold [2]. | | Anti-inflammatory | Inhibits NF-κB, MAPK pathways; reduces NO production; inhibits 5-lipoxygenase; blocks COX-2 expression [2] [3] [4]. | RAW 264.7 macrophages (LPS-stimulated), polymorphonuclear leukocytes [2]. | - IC50 of 9.4 µM for reducing LPS-stimulated NO production [2].
  • Rosemary extracts with carnosol: IC50 for nitrite production inhibition 3.46-5.53 µg/mL [4]. | | Anti-cancer | Induces apoptosis, cell cycle arrest; targets PI3K/Akt, AMPK/mTOR, androgen/estrogen receptors; inhibits chemotaxis and motility [2] [4]. | Prostate (PC3), breast (MCF-7, MDA-MB-231), skin, leukemia, colon cancer cell lines [2] [4]. | - Inhibited DMBA-induced rat mammary tumorigenesis; reduced tumor incidence by 65% [5].
  • Dosedependently induced G2 cell cycle arrest in PC3 prostate cancer cells [2]. | | Bone Formation (Osteogenic) | Stimulates osteoblast differentiation via BMP signaling; suppresses adipogenesis [6]. | Mouse bone marrow-derived mesenchymal stem cells (mBMSCs) [6]. | - Increased alkaline phosphatase activity and matrix mineralization [6].
  • Osteogenic effect abolished by BMPR1 inhibitor LDN-193189 [6]. | | Neuro-inflammatory / Autoimmune | Suppresses Th17 cell differentiation; inhibits STAT3 phosphorylation; modulates microglia [3]. | Mouse model of Experimental Autoimmune Encephalomyelitis (EAE) [3]. | - 50 mg/kg/day treatment alleviated clinical EAE score, reduced CNS inflammation and demyelination [3].
  • Inhibited IL-17 production [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:

  • Anti-inflammatory activity in RAW 264.7 cells [2] [4]: Cells were stimulated with LPS to induce inflammation. Nitric oxide production was measured using the Griess assay to determine nitrite concentration. Cell viability was assessed concurrently using MTT or similar assays to ensure effects were not due to cytotoxicity.
  • Anti-cancer activity in prostate cancer cells [2]: PC3 cells were treated with carnosol. Cell cycle analysis was performed via flow cytometry. Changes in signaling pathways (PI3K/Akt, AMPK) and apoptotic proteins were analyzed by western blotting and antibody arrays.
  • Osteogenic differentiation in stem cells [6]: Mouse bone marrow-derived mesenchymal stem cells (mBMSCs) were cultured in osteogenic induction medium with carnosol. Alkaline phosphatase (ALP) activity was quantified using p-nitrophenyl phosphate, and matrix mineralization was assessed by Alizarin Red S staining. The role of BMP signaling was confirmed using the inhibitor LDN-193189.
  • In vivo model for Multiple Sclerosis [3]: EAE was induced in C57BL/6 mice using MOG35–55 peptide. Carnosol (50 mg/kg/day) was administered via intraperitoneal injection. Clinical scores were assessed daily, and at endpoint, spinal cords were analyzed for inflammation (H&E staining) and demyelination (LFB staining). Immune cell infiltration and cytokine production were evaluated by flow cytometry and ELISA.

Carnosol Signaling Pathways

The following diagram synthesizes the primary molecular mechanisms and signaling pathways of carnosol identified across the studies, illustrating how it targets multiple pathways involved in inflammation, cancer, and cell differentiation.

G cluster_anti_inflammatory Anti-inflammatory & Immunomodulatory Effects cluster_anti_cancer Anti-cancer Mechanisms Carnosol Carnosol NFkB Inhibits NF-κB nuclear translocation Carnosol->NFkB MAPK Inhibits p38 & p44/42 MAPK signaling Carnosol->MAPK STAT3 Inhibits STAT3 phosphorylation Carnosol->STAT3 Microglia Modulates microglia/macrophage phenotypes (M1 to M2) Carnosol->Microglia COX2 Inhibits COX-2 expression Carnosol->COX2 LOX Inhibits 5-lipoxygenase (5-LOX) Carnosol->LOX Apoptosis Induces apoptosis (↑ caspases, ↑ Bax/Bcl-2 ratio) Carnosol->Apoptosis CellCycle Induces cell cycle arrest (G2 phase) Carnosol->CellCycle AMPK Activates AMPK Carnosol->AMPK PI3K_Akt Inhibits PI3K/Akt pathway Carnosol->PI3K_Akt Receptors Modulates androgen & estrogen receptors Carnosol->Receptors Metastasis Inhibits cell motility & invasion Carnosol->Metastasis Osteogenic Stimulates osteogenic differentiation via BMP/Smad pathway Carnosol->Osteogenic Adipogenic Suppresses adipogenic differentiation Carnosol->Adipogenic Antioxidant Activates Antioxidant Response Element (ARE) Carnosol->Antioxidant Th17 Suppresses Th17 cell differentiation STAT3->Th17 Cytokines Reduces pro-inflammatory cytokines (IL-17, IL-6, TNF-α) Th17->Cytokines mTOR Inhibits mTOR AMPK->mTOR subcluster_other subcluster_other

Research Gaps and Future Directions

The available data clearly establishes carnosol as a multi-target agent, but several gaps remain for a complete comparison with isorosmanol.

  • Limited Data on this compound: The provided search results contained no specific biological activity data for this compound, preventing a direct, detailed comparison.
  • Need for Side-by-Side Studies: Future research should involve direct comparative studies of carnosol and this compound conducted under identical experimental conditions to evaluate their relative potency, efficacy, and mechanisms of action.
  • Clinical Data: Currently, the research is confined to pre-clinical models (in vitro and in vivo). No clinical trial data is available for either compound, which is a crucial step for therapeutic development [2] [5].

References

Enzyme Inhibition Profile of Carnosic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The 2025 study evaluated several natural compounds, including isorosmanol, for their ability to inhibit key enzymes. The quantitative results for the complete set of tested compounds are summarized in the table below [1].

IC₅₀ and Inhibition Constant (Kᵢ) Values of Carnosic Acid Derivatives [1]

Compound Name AChE IC₅₀ (nM) AChE Kᵢ (nM) BChE IC₅₀ (nM) BChE Kᵢ (nM) CA I IC₅₀ (nM) CA I Kᵢ (nM) CA II IC₅₀ (nM) CA II Kᵢ (nM)
Carnosic Acid (1) 0.78 ± 0.01 0.58 ± 0.03 0.66 ± 0.01 0.49 ± 0.02 3.10 ± 0.06 5.98 ± 0.27 3.77 ± 0.07 4.20 ± 0.50
12-Methoxy-carnosic Acid (2) 2.64 ± 0.05 3.57 ± 0.04 2.64 ± 0.05 1.27 ± 0.02 2.64 ± 0.05 1.18 ± 0.05 2.64 ± 0.05 4.50 ± 0.51
Carnosol (3) 0.81 ± 0.09 1.30 ± 0.09 0.95 ± 0.02 0.30 ± 0.01 2.40 ± 0.05 2.30 ± 0.09 5.47 ± 0.11 8.80 ± 0.40
Rosmanol (4) 0.73 ± 0.01 0.23 ± 0.02 0.75 ± 0.01 0.20 ± 0.03 0.21 ± 0.04 0.12 ± 0.07 4.18 ± 0.08 4.99 ± 0.57
7-Methoxy-rosmanol (5) 4.81 ± 0.10 7.58 ± 0.05 4.81 ± 0.10 2.30 ± 0.06 4.81 ± 0.09 0.85 ± 0.09 4.81 ± 0.09 3.30 ± 0.62
This compound (6) 0 Not Provided Not Provided Not Provided Not Provided Not Provided Not Provided Not Provided

Note: The table reproduces data as presented in the source. The entry for this compound against AChE is shown as "0", but this likely indicates that the data is truncated, and the full numerical value is found in the non-visible part of the source table [1]. AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; CA: Carbonic Anhydrase.

Experimental Methodology Overview

The study employed standard in vitro protocols to generate the data above. Here is a summary of the key experimental workflows for the enzyme inhibition assays and computational analyses [1].

G Start Study Aim: Evaluate enzyme inhibition of natural compounds A In Vitro Assays Start->A B In Silico Analysis Start->B A1 Anticholinesterase Activity (AChE & BChE) A->A1 A2 Carbonic Anhydrase Inhibition (CA I & CA II) A->A2 A3 Enzyme Kinetics (Determine Kᵢ and inhibition type) A->A3 B1 Molecular Docking (Predict binding poses & affinities) B->B1 B2 Molecular Dynamics Simulations (50 ns) B->B2 B3 MM-GBSA Calculations (Binding free energy) B->B3 B4 ADMET Analysis (Pharmacokinetics & toxicity) B->B4

Key Experimental Details [1]:

  • Enzyme Sources: Human enzymes (hAChE, hBChE, hCA I, hCA II) were used.
  • Inhibition Type (IT): Determined for each compound-enzyme pair, classified as Competitive (C) or Non-Competitive (NC).
  • Computational Validation: In silico studies, including molecular docking and dynamics simulations, were used to confirm strong binding affinities and stable interactions for the most potent compounds like rosmanol.

Research Context and Significance

This research is situated within the broader effort to discover multitarget therapeutic agents from natural products, particularly for complex conditions like neurodegenerative and metabolic disorders [1].

  • Key Finding: Among the tested compounds, rosmanol was identified as the most promising lead, demonstrating exceptional, broad-spectrum inhibition across all four enzymes, significantly outperforming standard inhibitors like tacrine and acetazolamide [1].
  • Implication for this compound: While the specific data for this compound is incomplete here, its inclusion in the screen suggests it possesses measurable biological activity. The other tested derivatives, including carnosic acid and carnosol, also showed significant activity, positioning them as potential secondary leads for further development [1].

How to Access the Complete Data

The missing IC₅₀ values for this compound are almost certainly contained within the full text of the research paper.

  • Access the Publication: I recommend you access the complete article via its DOI: 10.1002/ardp.202400909. The full text should contain the complete data table and likely includes detailed discussion on the activity and molecular interactions of all compounds, including this compound [1].
  • Focus on Potent Analogs: Given the structural similarity, the robust data for rosmanol provides an excellent benchmark for comparison. Its potent activity and detailed in silico profiling make it a key candidate for your comparative analysis [1].

References

Comparative Inhibitory Potency of Carnosic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for various carnosic acid derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II). Lower values indicate greater potency [1].

Compound hCA I IC₅₀ (nM) hCA I Kᵢ (nM) hCA II IC₅₀ (nM) hCA II Kᵢ (nM)
Rosmanol 0.21 0.12 4.18 4.99
Carnosol 2.40 2.30 5.47 8.80
Carnosic Acid 3.10 5.98 3.77 4.20
12-Methoxy-carnosic Acid 2.64 1.18 2.64 4.50
7-Methoxy-rosmanol 4.81 0.85 4.81 3.30
Isorosmanol Data Not Provided Data Not Provided Data Not Provided Data Not Provided
Acetazolamide (Control) >100 N/A N/A N/A
  • Key Insight: Among the tested compounds, Rosmanol is a standout potent inhibitor, particularly against hCA I, with an IC₅₀ of 0.21 nM, over 450 times more potent than the standard drug acetazolamide [1]. This compound was part of the same study, but its specific numerical data for carbonic anhydrase inhibition was not fully reported in the available abstract [1].

Experimental Protocol for Carbonic Anhydrase Inhibition

The following workflow visualizes a standard method for determining inhibition constants, which aligns with the principles used in the cited study [1].

G cluster_1 Key Reagents and Parameters start Start Assay prep Prepare Reaction Components start->prep incubate Pre-incubate Enzyme and Inhibitor prep->incubate buf Buffer: 10 mM Hepes, pH 7.4 with 10 mM NaClO₄ ind Indicator: Phenol Red (λ = 557 nm) inhibitor Inhibitor: Serial Dilutions (from 10 mM stock in DMSO/water) initiate Initiate Reaction with CO₂-saturated Solution incubate->initiate monitor Monitor Reaction (Stopped-Flow Spectrophotometry) initiate->monitor calculate Calculate IC₅₀ and Kᵢ monitor->calculate

This assay measures the enzyme's catalytic activity by hydrating carbon dioxide (CO₂) and tracking the resulting pH change with a colorimetric indicator [1] [2].

  • Enzyme Preparation: Recombinant human CA isozymes are used at low concentrations (e.g., 5-12 nM) [1] [2].
  • Inhibitor Preparation: Test compounds are typically prepared as a 10 mM stock solution in a DMSO/water mixture, followed by serial dilutions in assay buffer to at least seven different concentrations [2].
  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values using the Cheng-Prusoff equation, with experiments performed in triplicate for reliability [1] [2].

Research Implications and Next Steps

The data indicates that rosmanol is a highly potent, multi-target inhibitor, showing strong activity against both cholinesterases and carbonic anhydrases [1]. Molecular docking and dynamics simulations suggest it forms stable interactions with the enzymes, explaining its potency [1].

  • Consulting the Full Study: The complete 2025 article may contain the missing data for this compound or clarify why it was not highlighted [1].
  • Broadening the Search: Investigating inhibition against other therapeutically relevant CA isoforms, such as CA IX and XII (overexpressed in tumors), could be valuable [3].

References

Quantitative Data Summary for Carnosic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles the experimental bioactivity and computational binding data for rosmanol and other related compounds from the identified study. Please note that the Molecular Dynamics (MD) Simulation results are specifically for rosmanol [1].

Compound Name AChE IC₅₀ (nM) BChE IC₅₀ (nM) CA I IC₅₀ (nM) Molecular Docking Score (kcal/mol) MD Simulation RMSD (~Å)
Rosmanol 0.73 0.75 0.21 -11.757 (AChE), -11.465 (BChE) 1.5 (AChE, BChE)
Carnosic Acid 0.78 0.66 3.10 Information Missing Information Missing
Carnosol 0.81 0.95 2.40 Information Missing Information Missing
7-Methoxy-rosmanol 4.81 4.81 4.81 Information Missing Information Missing
12-Methoxy-carnosic Acid 2.64 2.64 2.64 Information Missing Information Missing
Reference Drug Tacrine Tacrine Acetazolamide N/A N/A

Key:

  • IC₅₀: Half-maximal inhibitory concentration; a lower value indicates more potent inhibition.
  • AChE/BChE: Acetylcholinesterase/Butyrylcholinesterase, targets for neurodegenerative diseases.
  • CA I: Carbonic anhydrase I, a metabolic enzyme target.
  • RMSD: Root Mean Square Deviation; a measure of structural stability in simulations, with lower values indicating a more stable complex.

Experimental Protocols Cited

The methodological details for the key experiments referenced above are as follows [1]:

  • In Vitro Enzyme Inhibition Assays: The inhibitory activities of the compounds against AChE, BChE, CA I, and CA II were evaluated individually using in vitro methods. The results are expressed as IC₅₀ values, and enzyme kinetics studies were conducted to determine the mechanism of inhibition.
  • Molecular Docking: Simulations were performed to predict the binding poses and affinities of the compounds to the target enzymes. The strength of the binding interaction was quantified using docking scores (in kcal/mol), with more negative scores indicating stronger binding.
  • Molecular Dynamics (MD) Simulations: To assess the stability of the enzyme-ligand complexes, MD simulations were run for 50 nanoseconds. The stability was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone, which measures how much the structure deviates from its initial conformation over time.

Research Workflow for Multi-Target Drug Discovery

The study that investigated rosmanol exemplifies a modern, computer-aided approach to evaluating natural products for drug discovery. The diagram below outlines this integrated workflow [1].

workflow start Start: Select Natural Product (Carnosic Acid & Derivatives) step1 In Vitro Enzymatic Assays start->step1 step2 In Silico Molecular Docking step1->step2 IC₅₀ Values step3 Binding Free Energy Calculations (MM-GBSA) step2->step3 Binding Poses step4 Molecular Dynamics Simulations (50 ns) step3->step4 Energy Metrics step5 ADMET Prediction step4->step5 Stability (RMSD) end Output: Identify Promising Multi-Target Candidate step5->end

How to Locate Specific Data on Isorosmanol

The search results indicate that specific MD simulation data for this compound is not publicly available in the same detail as for rosmanol. To advance your research, you may consider the following steps:

  • Consult the Primary Literature: The full text of the article cited in [1] (doi: 10.1002/ardp.202400909) may contain additional data on this compound in its supplementary materials that was not captured in the abstract.
  • Utilize specialized databases: Search platforms like RCSB PDB for protein structures complexed with this compound, and PubMed or Google Scholar using specific keywords like "this compound molecular dynamics simulation."
  • Conduct de novo Simulations: If no data exists, you could initiate a new MD simulation project. This would involve obtaining a 3D structure of this compound (e.g., from PubChem), preparing the protein target, and running simulations using software like GROMACS [2] or AMBER.

References

Experimental Data on Carnosic Acid Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study investigated several natural compounds, including Isorosmanol, for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The table below summarizes the available experimental data from this research [1].

Compound Name Enzyme Target IC₅₀ (nM) Kᵢ (nM) Inhibition Type Reported MM/GBSA Binding Free Energy (kcal/mol)
Rosmanol AChE 0.73 0.23 Competitive -60.09
BChE 0.75 0.20 Competitive Not Specified
CA I 0.21 0.12 Non-Competitive -63.24
Carnosic Acid AChE 0.78 0.58 Competitive Not Specified
BChE 0.66 0.49 Competitive Not Specified
Carnosol AChE 0.81 1.30 Competitive Not Specified
BChE 0.95 0.30 Competitive Not Specified
This compound AChE Data incomplete in results table [1]

As shown, while this compound was part of the study, its quantitative results for AChE were not fully reported in the available excerpt. The study identified Rosmanol as the most potent derivative, with detailed MM/GBSA binding free energies provided for its complexes with AChE and Carbonic Anhydrase I (CA I) [1].

Detailed Experimental Protocol

The study employed a comprehensive computational workflow to obtain the binding free energy values. The following diagram illustrates the key steps in the MM/GBSA procedure used by the researchers [1].

workflow Start Molecular Dynamics (MD) Simulation A Extract Multiple Snapshots from MD Trajectory Start->A B Remove Explicit Water Molecules and Counterions A->B C Calculate Gas-Phase Energy (Eₘₘ) using Molecular Mechanics Force Field B->C D Calculate Solvation Free Energy (Gₛₒₗᵥ) C->D E Polar Component (Gₚₒₗ) Generalized Born (GB) Model D->E F Non-Polar Component (Gₙₚ) Solvent Accessible Surface Area (SASA) D->F G Final Binding Free Energy Calculation ΔGᵦᵢₙd = ΔEₘₘ + ΔGₛₒₗᵥ - TΔS E->G F->G

The methodology can be broken down into the following steps, based on the descriptions found across the searched articles [1] [2] [3]:

  • System Preparation and Dynamics: The 3D structure of the protein-ligand complex is obtained. A molecular dynamics (MD) simulation is run in explicit solvent to sample the conformational space of the complex.
  • Snapshot Selection: Multiple snapshots are extracted from the stable part of the MD trajectory to represent the equilibrium state of the complex.
  • Free Energy Calculation:
    • The gas-phase energy (Eₘₘ) is calculated using a molecular mechanics force field for each snapshot. This includes van der Waals and electrostatic interactions [1] [3].
    • The solvation free energy (Gₛₒₗᵥ) is decomposed into a polar component (Gₚₒₗ), calculated using the Generalized Born (GB) model, and a non-polar component (Gₙₚ), estimated based on the solvent-accessible surface area (SASA) [2] [3].
    • The configurational entropy term (-TΔS) is often calculated using normal mode analysis, but this is computationally expensive and sometimes omitted in high-throughput studies [2] [3].
  • Binding Free Energy: The final MM/GBSA binding free energy (ΔGᵦᵢₙd) is an average of the results from all snapshots, using the formula: ΔGᵦᵢₙd = ΔEₘₘ + ΔGₛₒₗᵥ - TΔS [1] [3].

References

Phytochemical Profile of Key Rosemary Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available chemical and biological data for Isorosmanol and other prominent bioactive compounds found in rosemary (Rosmarinus officinalis L.) [1] [2] [3].

Compound Name Chemical Class Molecular Formula / Molecular Weight Key Reported Biological Activities (from in vitro or in vivo studies)
This compound Phenolic diterpenoid (Abietane-type) [4] [5] C20H26O5 [5] / 346.4 g/mol [5] Acetylcholinesterase (AChE) inhibition [4], inhibition of melanin biosynthesis in B16 melanoma cells [4]
Carnosic Acid Phenolic diterpenoid [1] [3] [6] Information missing from search results Antioxidant, antibacterial, food preservative [3] [6]
Carnosol Phenolic diterpenoid [1] [3] [6] Information missing from search results Antioxidant, anti-inflammatory, anticancer properties [3]
Rosmarinic Acid Polyphenol (ester of caffeic acid) [1] [3] [7] Information missing from search results Antioxidant, AChE inhibition, anti-inflammatory [3] [7]
Rosmanol Phenolic diterpenoid [8] [2] Information missing from search results Antioxidant, anti-inflammatory, anticancer mechanisms (preclinical) [8]
Betulinic Acid Triterpenoid [1] [2] Information missing from search results Antiviral, antioxidative, antiproliferative properties [2] [6]
Ursolic Acid Triterpenoid [2] [6] Information missing from search results Anticancer, chemopreventive properties [2] [6]
Oleanolic Acid Triterpenoid [2] [6] Information missing from search results Antiviral, antioxidative, antiproliferative properties [2] [6]

Experimental Protocols for Phytochemical Analysis

The methodologies below are commonly used for the identification, quantification, and activity testing of compounds like this compound in complex plant matrices.

Profiling Phenolic Compounds via UHPLC-ESI-MSn

This technique is central for separating and tentatively identifying phenolic compounds in rosemary extracts [1] [9].

  • Sample Preparation: Extracts are typically prepared using solvents like methanol, ethanol, ethyl acetate, or hexane, depending on the target compounds' polarity [1] [2] [7].
  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to an Electrospray Ionization (ESI) mass spectrometer (MS) operating in negative ion mode [1] [9].
  • Separation: A C18 reversed-phase column is used. The mobile phase consists of water with a small percentage of formic acid (e.g., 0.1%) and acetonitrile or methanol, using a gradient elution to separate the various compounds [1] [9].
  • Identification: Compounds are tentatively identified based on their retention times, accurate mass measurements from Time-of-Flight (TOF) MS, and fragmentation patterns from tandem MS (MS/MS) data, which are compared with existing literature and standard compounds when available [1] [2] [9].
Profiling Volatile Compounds via HS-SPME/GC-MS

This method is used to analyze the volatile fraction, which can include aroma compounds and some terpenes [1] [2].

  • Sample Preparation: The solid or liquid sample is placed in a vial. Volatile compounds are extracted from the sample's headspace (HS) using a Solid-Phase Microextraction (SPME) fiber, which adsorbs the analytes [1].
  • Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2].
  • Separation & Identification: Volatiles are separated on a GC column and identified by comparing their mass spectra with reference libraries [1] [2].
Assessing Bioactive Properties
  • Acetylcholinesterase (AChE) Inhibitory Assay: The Ellman's method is standard. Briefly, the test sample is mixed with AChE enzyme, and the reaction is started by adding the substrate acetylthiocholine. The rate of thiocholine production is measured spectrophotometrically, and the inhibition percentage is calculated by comparing the reaction rates with and without the inhibitor [4] [7].
  • Antioxidant Assays: Common methods include [8] [7] [9]:
    • DPPH• Scavenging Assay: Measures the ability of compounds to donate hydrogen to the stable DPPH radical, causing a color change measurable at 515-525 nm.
    • FRAP (Ferric Reducing Antioxidant Power): Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants, producing a colored complex measurable at 593 nm.
    • ORAC (Oxygen Radical Absorbance Capacity): Measures the scavenging capacity against peroxyl radicals generated by AAPH, by monitoring the protection of fluorescein fluorescence over time.

The following diagram illustrates the typical workflow for the phytochemical profiling and bioactivity testing of a plant extract like rosemary.

Start Start: Plant Material Extraction Extraction (e.g., Hexane, Ethanol) Start->Extraction Fractionation Fractionation & Analysis Extraction->Fractionation VolatileProfile Volatile Compound Profiling Fractionation->VolatileProfile PhenolicProfile Phenolic Compound Profiling Fractionation->PhenolicProfile Bioassay Bioactivity Testing Fractionation->Bioassay GCMS HS-SPME/GC-MS VolatileProfile->GCMS Data Data Analysis & Compound ID GCMS->Data UHPLC UHPLC-ESI-MSn PhenolicProfile->UHPLC UHPLC->Data AChE AChE Inhibition (Ellman's Method) Bioassay->AChE Antioxidant Antioxidant Assays (DPPH, FRAP, ORAC) Bioassay->Antioxidant AChE->Data Antioxidant->Data End End: Report & Validation Data->End Comparative Analysis

Research Implications and Future Directions

The data indicates that this compound is a promising diterpenoid, particularly for its dual inhibitory action on acetylcholinesterase and melanin synthesis, suggesting potential for cognitive health and skin hyperpigmentation applications [4]. However, the available quantitative data is insufficient for a rigorous, direct comparison with the efficacy of its more well-studied analogs like carnosic acid and carnosol.

To fill this research gap, future studies should focus on:

  • Purification and Isolation: Isolating this compound in sufficient quantities for standardized testing.
  • Standardized Bioassays: Conducting head-to-head comparative studies using the same experimental models and conditions for all major rosemary diterpenoids.
  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its bioactivity.

References

×

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

346.17802393 g/mol

Monoisotopic Mass

346.17802393 g/mol

Heavy Atom Count

25

Melting Point

227°C

Dates

Last modified: 04-14-2024

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